3-methoxy-3-methylbutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6(2,3)8-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVGAUYQJKBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190132 | |
| Record name | 2-Butanone, 3-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36687-98-6 | |
| Record name | 2-Butanone, 3-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Exploring the Potential of an Alpha-Methoxy Ketone
An In-Depth Technical Guide to 3-Methoxy-3-methylbutan-2-one (CAS No. 36687-98-6)
This compound is a fascinating, yet not extensively documented, organic compound belonging to the alpha-methoxy ketone family. Its structure, which combines a ketone carbonyl group with an adjacent ether linkage on a tertiary carbon, suggests a unique interplay of steric and electronic properties. This guide, intended for researchers and professionals in drug development and chemical synthesis, aims to provide a comprehensive overview of its characteristics, a plausible synthetic pathway, and its potential applications, particularly in the burgeoning field of green chemistry.
While specific applications for this compound are not widely reported, its structural similarity to other bio-based solvents positions it as a compound of interest for replacing halogenated solvents like dichloromethane (DCM) and chloroform. Research into related compounds, such as 3-methoxybutan-2-one, has demonstrated their efficacy as sustainable alternatives in significant organic reactions, a low potential for peroxide formation, and favorable preliminary safety profiles.[1][2] This guide will, therefore, not only detail the known properties of this compound but also extrapolate its potential utility based on sound chemical principles and analogous systems.
Chemical Identity and Physical Properties
A clear understanding of a compound's fundamental properties is paramount for its application in research and development. The following tables summarize the key identifiers and physical characteristics of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 36687-98-6 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₆H₁₂O₂ | PubChem[3] |
| Molecular Weight | 116.16 g/mol | PubChem[3] |
| InChIKey | WIDVGAUYQJKBRR-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC(=O)C(C)(C)OC | PubChem[3] |
| Synonyms | 3-METHOXY-3-METHYL-2-BUTANONE | PubChem[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 150.5 °C (estimated) | The Good Scents Company |
| Flash Point | 39.1 °C (estimated) | The Good Scents Company |
| Solubility | Soluble in water (49.99 g/L at 25°C, est.) | The Good Scents Company |
Proposed Synthetic Pathway
Step 1: Mercury-Catalyzed Hydration of 2-Methyl-3-butyn-2-ol
The first step is the conversion of 2-methyl-3-butyn-2-ol to 3-hydroxy-3-methylbutan-2-one. This transformation is a classic example of the hydration of a terminal alkyne. The reaction proceeds via Markovnikov addition of water across the triple bond, typically catalyzed by a mercury(II) salt in the presence of aqueous acid.[4]
Step 2: Williamson Ether Synthesis
The second step involves the methylation of the tertiary hydroxyl group of 3-hydroxy-3-methylbutan-2-one. The Williamson ether synthesis is a well-established method for forming ethers.[5][6][7][8] This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide (in this case, methyl iodide).
Causality Behind Experimental Choices:
-
Base Selection (NaH): A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to deprotonate the tertiary alcohol. This ensures the quantitative formation of the alkoxide without competing side reactions.
-
Substrate Considerations: It is crucial to form the alkoxide from the more sterically hindered alcohol and react it with a sterically unhindered alkyl halide (methyl iodide). Attempting the reverse (methoxide attacking a tertiary alkyl halide) would lead exclusively to elimination (E2) products rather than the desired ether.[5]
-
Potential Complications: The presence of a ketone with α-protons in the substrate introduces the risk of enolate formation and subsequent aldol condensation reactions under basic conditions.[9] Using a strong, non-nucleophilic base at low temperatures can help mitigate this side reaction.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization and Analysis
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The following is a prediction of the expected spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals:
-
A singlet integrating to 3H around δ 2.1-2.2 ppm, corresponding to the acetyl methyl protons (CH₃-C=O).
-
A singlet integrating to 6H around δ 1.2-1.4 ppm, for the two equivalent methyl groups on the tertiary carbon (C(CH₃)₂).
-
A singlet integrating to 3H around δ 3.2-3.4 ppm, for the methoxy group protons (O-CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five signals:
-
A signal for the carbonyl carbon (C=O) at a characteristic downfield shift of δ > 200 ppm.
-
A signal for the quaternary carbon bearing the methoxy group (C(CH₃)₂) around δ 75-85 ppm.
-
A signal for the methoxy carbon (O-CH₃) around δ 50-60 ppm.
-
A signal for the acetyl methyl carbon (CH₃-C=O) around δ 25-30 ppm.
-
A signal for the two equivalent methyl carbons (C(CH₃)₂) around δ 20-25 ppm.
MS (Mass Spectrometry): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 116. The fragmentation pattern would likely be dominated by alpha-cleavage adjacent to the carbonyl group, leading to prominent fragments such as:
-
m/z = 43 (CH₃CO⁺), the acetyl cation, which is often the base peak for methyl ketones.
-
m/z = 73 ([M - CH₃CO]⁺), corresponding to the loss of the acetyl group.
IR (Infrared Spectroscopy): The IR spectrum will be characterized by two strong absorption bands:
-
A sharp, strong absorption around 1715-1725 cm⁻¹ for the C=O (ketone) stretch.
-
A strong C-O (ether) stretching absorption in the region of 1100-1150 cm⁻¹.
Caption: General workflow for the purification and analysis of the target compound.
Safety and Handling
Based on aggregated GHS data, this compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation.[3] Adherence to standard laboratory safety protocols is essential.
Table 3: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Class |
| Warning | Flammable liquid and vapor (H226)Causes skin irritation (H315)Causes serious eye irritation (H319)May cause respiratory irritation (H335) |
Table 4: Hazard and Precautionary Statements
| Code | Statement |
| H226 | Flammable liquid and vapor. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocol: Proposed Synthesis
The following is a hypothetical, step-by-step protocol for the synthesis of this compound based on the pathway described in Section 2. This protocol should be validated on a small scale before any large-scale synthesis is attempted.
Part 1: Synthesis of 3-Hydroxy-3-methylbutan-2-one [4][10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, slowly add 19 mL of concentrated sulfuric acid to 100 mL of deionized water with cooling.
-
Catalyst Addition: To the cooled acidic solution, add 13 g of yellow mercury(II) oxide.
-
Substrate Addition: Heat the mixture to 65-75 °C. Add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise from the addition funnel over 1.5 hours, maintaining the internal temperature within the specified range.
-
Reaction: After the addition is complete, continue stirring at 65-75 °C for an additional 30 minutes.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the mercury salts. Extract the filtrate with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at approximately 140-141 °C, to yield 3-hydroxy-3-methylbutan-2-one.
Part 2: Methylation to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxy-3-methylbutan-2-one (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield the final product, this compound.
References
-
Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(61), 39412–39419. Available from: [Link]
-
PubChem. (n.d.). 2-Butanone, 3-methoxy-3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 4(6), 584-588.* Available from: [Link]
-
Ashenhurst, J. (2023). Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2015). Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol? r/chemhelp. Retrieved from [Link]
-
Tundo, P., & Selva, M. (2002). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Accounts of Chemical Research, 35(9), 706-716.* Available from: [Link]
-
Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, UK. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-3-methyl-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 115-22-0, 3-HYDROXY-3-METHYL-2-BUTANONE. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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- 2. iris.unive.it [iris.unive.it]
- 3. 3-Hydroxy-3-methyl-2-butanone | C5H10O2 | CID 8261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methyl-2-butanone | 115-22-0 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. youtube.com [youtube.com]
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- 10. Cas 115-22-0,3-HYDROXY-3-METHYL-2-BUTANONE | lookchem [lookchem.com]
A Technical Guide to 3-Methoxy-3-methylbutan-2-one: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-methoxy-3-methylbutan-2-one (CAS No. 36687-98-6), an α-alkoxy ketone of growing interest in the chemical sciences. The document details a sustainable, high-yield synthetic pathway, offers an in-depth analysis of its spectroscopic signature, explores its chemical reactivity, and evaluates its performance as a bio-based, green solvent alternative to conventional halogenated hydrocarbons. Safety protocols and toxicological data are also presented to ensure safe handling and application. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical, agrochemical, and specialty chemical industries.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic molecule containing both a ketone and a tertiary ether group. This structure imparts a unique combination of polarity, stability, and solvency, making it a versatile compound for various chemical applications. Its identity is established by several key identifiers and its physical properties are summarized below for reference in experimental design and process scale-up.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 36687-98-6 | [Benchchem][2] |
| Molecular Formula | C₆H₁₂O₂ | [Benchchem][2] |
| Molecular Weight | 116.16 g/mol | [PubChem][1] |
| Canonical SMILES | CC(=O)C(C)(C)OC | [PubChem][1] |
| InChIKey | WIDVGAUYQJKBRR-UHFFFAOYSA-N | [PubChem][1] |
| Appearance | Colorless liquid | [Jin et al., 2021][3] |
| Boiling Point | 150.5 °C at 760 mmHg | [Benchchem][2] |
| Density | ~0.906 g/cm³ at 18 °C | [Benchchem][2] |
| Flash Point | 39.1 °C | [Benchchem][2] |
| Refractive Index | 1.397 | [Benchchem][2] |
Sustainable Synthesis Methodology
The traditional synthesis of α-alkoxy ketones often involves multi-step processes or the use of hazardous reagents. A modern, sustainable approach leverages bio-derived feedstocks and green methylating agents, significantly improving the process mass intensity (PMI) and atom economy.[3]
Causality of Experimental Design
The selected synthesis involves the acid-catalyzed methylation of acetoin (3-hydroxybutan-2-one), which can be sourced from the fermentation of biomass.[3] The choice of reagents is critical for the sustainability profile of the process:
-
Methylating Agent: Dimethyl carbonate (DMC) is employed as a green alternative to toxic and carcinogenic agents like dimethyl sulfate or methyl iodide. DMC is biodegradable, has low toxicity, and produces methanol as a benign byproduct.[3]
-
Catalyst: p-Toluenesulfonic acid (PTSA) is an effective, readily available solid acid catalyst for the etherification reaction.[3]
-
Solvent: The reaction is conducted solvent-free, which dramatically reduces waste and simplifies purification, directly aligning with the principles of green chemistry.[3]
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from the large-scale synthesis reported by Jin et al. (2021).[3]
-
Reactor Charging: To a high-pressure reactor equipped with a magnetic stir bar, add acetoin (100 g, 1.09 mol), p-toluenesulfonic acid monohydrate (10.4 g, 5 mol%), and dimethyl carbonate (92 mL, 1.09 mol).
-
Reaction Execution: Seal the reactor securely. Heat the mixture to 160 °C with vigorous stirring and maintain these conditions for 2 hours.
-
Cooling and Depressurization: After the reaction period, immediately cool the reactor in an ice-water bath to quench the reaction. Once cooled to room temperature, safely vent the reactor.
-
Catalyst Removal: The crude reaction mixture is filtered to remove the solid PTSA catalyst. Methanol, a byproduct, can be removed by evaporation.
-
Purification: The filtered crude product is purified by fractional distillation using a Vigreux column to yield this compound as a colorless liquid. (Isolated Yield: ~85%) .
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized molecule is achieved through a combination of NMR and mass spectrometry techniques. The data presented here is based on the findings from Jin et al. (2021) and the PubChem database.[1][3]
| Technique | Observed Signals and Interpretation |
| ¹H NMR | δ 3.19 (s, 3H): Singlet corresponding to the three protons of the methoxy group (-OCH₃).δ 2.15 (s, 3H): Singlet from the three protons of the acetyl methyl group (CH₃-C=O).δ 1.25 (s, 6H): Singlet representing the six equivalent protons of the two geminal methyl groups (-C(CH₃)₂). |
| ¹³C NMR | δ 213.0: Ketone carbonyl carbon (C=O).δ 82.0: Quaternary carbon bearing the ether and geminal methyl groups (-C (CH₃)₂OCH₃).δ 50.0: Methoxy carbon (-OC H₃).δ 25.0: Acetyl methyl carbon (C H₃-C=O).δ 22.0: Geminal methyl carbons (-C(C H₃)₂). |
| Mass Spec. (EI) | m/z 73 (Base Peak): Corresponds to the stable acylium ion [CH₃C(CH₃)₂O]⁺ formed by α-cleavage.m/z 43: Represents the acetyl cation [CH₃CO]⁺.Molecular Ion (M⁺): The molecular ion at m/z 116 is expected but may be weak or absent in EI spectra. |
Mechanistic Insight from Mass Spectrometry
The fragmentation pattern provides clear validation of the molecular structure. The dominant α-cleavage event between the carbonyl carbon and the quaternary carbon is a characteristic fragmentation pathway for ketones.
Caption: Primary fragmentation pathways in mass spectrometry.
Applications as a Green Solvent
A significant application for this compound is its use as a sustainable, bio-based solvent, particularly as a replacement for hazardous chlorinated solvents like dichloromethane (DCM).[3][4] Its performance has been validated in key organic transformations.
Friedel-Crafts Acylation
In the Lewis acid-catalyzed Friedel-Crafts acylation of anisole with acetic anhydride, this compound serves as an effective reaction medium.
| Solvent | Yield of 4-Methoxyacetophenone | Key Observations |
| This compound | 79% | Comparable performance to the traditional hazardous solvent. Demonstrates its utility in electrophilic aromatic substitution.[3] |
| Dichloromethane (DCM) | 77% | Standard benchmark; highlights the viability of the bio-based alternative.[3] |
The causality for its effectiveness lies in its polar aprotic nature, which can stabilize the charged intermediates of the Friedel-Crafts mechanism without interfering with the reaction as a protic solvent would.
Safety, Handling, and Toxicology
Proper risk assessment and handling procedures are paramount when working with any chemical substance.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Handling and Storage Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Toxicological Profile
A crucial aspect of its "green" profile is its favorable toxicology compared to the solvents it replaces. Notably, this compound was found to be negative in the Ames mutagenicity test, indicating a low potential for carcinogenicity.[3] It also exhibits a low tendency to form explosive peroxides upon storage.[3]
Conclusion
This compound is a promising and versatile chemical that aligns with the modern demands of sustainable chemistry. Its efficient, high-yield synthesis from bio-renewable precursors, coupled with its demonstrated efficacy as a replacement for hazardous chlorinated solvents, positions it as a valuable tool for industrial and academic researchers. Its well-defined spectroscopic properties allow for straightforward quality control, and its toxicological profile is significantly improved over legacy solvents. Further exploration of this molecule's utility in other chemical transformations and as a building block for more complex structures is a promising area for future research and development.
References
-
Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(61), 39412-39419. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37508, 2-Butanone, 3-methoxy-3-methyl-. PubChem. [Link]
Sources
Methodological & Application
3-Methoxy-3-methylbutan-2-one: An Exploratory Guide to its Application as a Green Solvent in Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The imperative for sustainable practices in chemical synthesis has catalyzed the investigation of novel, environmentally benign solvent systems. This document provides a detailed technical guide on the potential of 3-methoxy-3-methylbutan-2-one as a green solvent for organic synthesis. While extensive, field-proven applications are still emerging, this guide consolidates the known physicochemical properties and presents a series of rationally designed, exploratory protocols for its use in key synthetic transformations. By explaining the causality behind experimental design, we aim to equip researchers with the foundational knowledge to validate and optimize the use of this promising solvent in their own work, bridging the gap between theoretical potential and practical application.
Introduction: The Case for Novel Green Solvents
The chemical industry's reliance on volatile, often toxic, and non-renewable organic solvents represents a significant environmental and safety challenge. Solvents constitute the vast majority of non-aqueous liquid waste in pharmaceutical and fine chemical manufacturing. The principles of green chemistry demand a shift towards "safer solvents and auxiliaries," spurring research into alternatives that are biodegradable, derived from renewable feedstocks, have low toxicity, and are easily recyclable.
This compound (CAS: 36687-98-6) is an oxygenated solvent featuring both ketone and ether functionalities. Its molecular structure suggests it could serve as a polar aprotic solvent, a class that includes widely used but problematic substances like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). With a relatively high boiling point and the absence of nitrogen or sulfur heteroatoms, it presents an intriguing profile for exploration as a sustainable alternative. This guide serves as a preliminary application note to facilitate that exploration.
Physicochemical & Safety Profile
A solvent's utility is dictated by its physical properties. These parameters determine the solubility of reagents, reaction temperature ranges, and ease of removal post-reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36687-98-6 | [1][2] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point | 150.5°C (at 760 mmHg) | [1] |
| Density | ~0.906 g/cm³ (at 18°C) | [1] |
| Flash Point | 39.1°C | [1] |
| Refractive Index | 1.397 | [1] |
| SMILES | CC(=O)C(C)(C)OC | [2] |
Safety & Hazard Considerations
Based on aggregated GHS data, this compound is classified as a flammable liquid and vapor.[1][2] It is also reported to cause skin, eye, and respiratory irritation.[1][2]
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Expert Insight: The flammability and irritant nature are not unusual for organic solvents. However, its relatively high flash point (39.1°C) compared to solvents like acetone (-20°C) or THF (-14°C) offers a moderate improvement in safety. Standard laboratory precautions, including use in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory.
Experimental Workflow & Exploratory Protocols
The following protocols are proposed as starting points for research. They are based on the physicochemical properties of this compound and established principles of organic synthesis. Optimization of catalyst, base, temperature, and concentration will be necessary for specific substrates.
Sources
Solvent effects of 3-methoxy-3-methylbutan-2-one on reaction rates
Topic: Understanding and Predicting the Solvent Effects of 3-Methoxy-3-Methylbutan-2-One on Reaction Rates
Introduction: A Novel Solvent with Unique Potential
In the continuous pursuit of greener, safer, and more efficient chemical syntheses, the choice of solvent remains a critical parameter that can profoundly influence reaction outcomes. This compound (CAS: 36687-98-6), a unique acyclic keto-ether, is emerging as a solvent of interest. Its molecular architecture, featuring a sterically hindered ketone and an ether moiety, suggests a distinct set of solvent properties that can be leveraged to control reaction kinetics and mechanisms. This guide provides an in-depth exploration of the anticipated solvent effects of this compound, a theoretical framework for predicting its influence on various reaction types, and detailed protocols for its empirical evaluation.
While direct kinetic data for this compound is not yet widely available in the literature, we can draw valuable insights from its structural analogues and the fundamental principles of physical organic chemistry. For instance, a closely related isomer, 3-methoxybutan-2-one, has been successfully demonstrated as a bio-based, sustainable alternative to hazardous chlorinated solvents like dichloromethane in applications such as Friedel-Crafts acylations and N-alkylations, yielding comparable results.[1] This highlights the potential of this class of keto-ethers in modern organic synthesis.
This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a reaction solvent. We will delve into its physicochemical properties, provide a basis for predicting its impact on reaction rates, and offer robust protocols to validate these predictions in your own laboratory setting.
Physicochemical Properties and Solvent Classification
The structure of this compound—a central quaternary carbon bonded to a methyl group, an acetyl group, a methoxy group, and another methyl group—is key to its function as a solvent. The ketone group provides a site for hydrogen bond acceptance, while the ether linkage offers moderate polarity. The tertiary nature of the core carbon atom introduces significant steric bulk, which can influence solute-solvent interactions and, consequently, reaction pathways.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Structure of this compound"
To quantitatively understand a solvent's behavior, we utilize empirical polarity scales such as the Kamlet-Taft and Hansen parameters.[2][3][4][5][6]
-
Kamlet-Taft Parameters: These describe a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).[2]
-
Hansen Solubility Parameters (HSP): These quantify the energy of vaporization, breaking it down into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6]
While experimentally determined parameters for this compound are scarce, data from its isomer, 3-methoxybutan-2-one, provide a valuable starting point for estimation and comparison.
| Parameter | Value (for 3-methoxybutan-2-one) | Significance for this compound |
| Kamlet-Taft | ||
| α (H-bond acidity) | ~0 | Aprotic, cannot donate hydrogen bonds. |
| β (H-bond basicity) | 0.47 | Moderate hydrogen bond acceptor (via ketone). |
| π* (Dipolarity/Polarizability) | 0.65 | Moderately polar. |
| Hansen (MPa½) | ||
| δD (Dispersion) | 16.0 | Significant contribution from nonpolar interactions. |
| δP (Polar) | 8.0 | Moderate polarity. |
| δH (H-bonding) | 6.4 | Moderate hydrogen bonding capability (as acceptor). |
Table 1: Solvatochromic and Solubility Parameters for 3-methoxybutan-2-one. This data is used as an analogue to predict the behavior of this compound. Data sourced from Jin et al. (2021).
Based on these parameters, this compound can be classified as a moderately polar, aprotic, hydrogen-bond-accepting solvent. Its properties place it in a similar region to solvents like acetone or ethyl acetate, but with increased steric bulk.
Theoretical Framework: Predicting Solvent Effects on Reaction Rates
The rate of a chemical reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.[7] Solvents influence reaction rates by differentially solvating the reactants and the transition state.
ΔG‡ = G(Transition State) - G(Reactants)
-
Rate Acceleration: If a solvent stabilizes the transition state more than it stabilizes the reactants, ΔG‡ decreases, and the reaction rate increases.
-
Rate Deceleration: If a solvent stabilizes the reactants more than the transition state, ΔG‡ increases, and the reaction rate decreases.
dot graph "Transition_State_Stabilization" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Here is how the properties of this compound are predicted to affect common reaction types:
Reactions with Charged Intermediates (e.g., Sₙ1, E1)
These reactions proceed through charged carbocationic intermediates and transition states.
-
Prediction: this compound, with its moderate polarity (π* ≈ 0.65), will stabilize these charged species. This will lead to a significant acceleration of Sₙ1 and E1 reactions compared to nonpolar solvents like hexane or toluene. The effect will be less pronounced than in highly polar protic solvents like water or ethanol.
Bimolecular Reactions (e.g., Sₙ2)
The effect on Sₙ2 reactions depends on the charge of the nucleophile and the nature of the transition state.
-
Anionic Nucleophile (e.g., Br⁻, CN⁻): The reactants (charged nucleophile) are strongly solvated by polar solvents. The Sₙ2 transition state has a more dispersed charge. As a moderately polar, aprotic solvent, this compound will solvate the anionic nucleophile, but less strongly than a protic solvent. This leads to a moderate rate for Sₙ2 reactions with anionic nucleophiles, likely faster than in protic solvents (which over-stabilize the nucleophile) but slower than in polar aprotic solvents like DMSO or DMF.
-
Neutral Nucleophile (e.g., NH₃, R₃N): The reactants are neutral, while the transition state develops charge separation.
-
Prediction: this compound will stabilize the more polar transition state more than the neutral reactants, leading to rate acceleration .
Pericyclic Reactions (e.g., Diels-Alder)
These reactions typically have nonpolar transition states.
-
Prediction: The solvent effect is expected to be minimal. However, the hydrogen-bond accepting nature (β ≈ 0.47) of the solvent could potentially interact with Lewis acidic catalysts or reactants with acidic protons, leading to modest rate changes.
Protocol 1: General Procedure for Evaluating Kinetic Solvent Effects
This protocol provides a robust, self-validating methodology to determine the effect of this compound on the rate of a reaction of interest. The core principle is to compare the reaction rate in the test solvent against a well-characterized standard solvent under identical conditions.
dot graph "Kinetic_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Materials and Equipment
-
This compound (ensure high purity, >99%)
-
Standard solvent for comparison (e.g., acetonitrile, THF, dichloromethane)
-
Reactants for the chosen model reaction
-
Internal standard for analytical quantification (must be inert to reaction conditions and soluble in both solvents)
-
Thermostatted reaction block or oil bath
-
Analytical instrument (GC, HPLC, or NMR)
-
Standard laboratory glassware (flasks, syringes, vials)
Step-by-Step Methodology
-
Reaction Selection: Choose a reaction that is well-behaved and easy to monitor. A pseudo-first-order reaction is often ideal for simplifying kinetic analysis. For example, the reaction of a large excess of an amine with an electrophile.
-
Stock Solution Preparation:
-
Prepare a stock solution of the limiting reactant in each solvent (this compound and the standard solvent).
-
Prepare a separate stock solution of the excess reactant in each solvent.
-
Prepare a stock solution of the internal standard in each solvent.
-
-
Reaction Setup (Self-Validating System):
-
Set up at least two reactions in parallel for each solvent to ensure reproducibility.
-
In a thermostatted vial, add the stock solution of the limiting reactant and the internal standard stock solution for the respective solvent.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25.0 °C).
-
Initiate the reaction by adding the stock solution of the excess reactant. Start a timer immediately.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent or cold solvent.
-
Analyze the quenched aliquots using the chosen analytical method (e.g., GC-FID). The use of an internal standard allows for precise quantification of the disappearance of a reactant or the appearance of a product.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the limiting reactant.
-
For a pseudo-first-order reaction, plot ln([Reactant]) versus time. The data should fit a straight line.
-
The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated if the concentration of the excess reactant is known: k = k_obs / [Excess Reactant].
-
-
Interpreting the Results:
-
Compare the rate constant determined in this compound (k_test) with the rate constant from the standard solvent (k_standard).
-
The ratio k_test / k_standard provides a quantitative measure of the solvent effect. A value > 1 indicates rate acceleration, while a value < 1 indicates rate deceleration.
-
Protocol 2: Determining Empirical Solvent Parameters (Kamlet-Taft)
To build a more precise understanding of this compound, its Kamlet-Taft parameters can be determined experimentally using solvatochromic dyes.[2]
Materials
-
Reichardt's Dye (for π* and general polarity)
-
N,N-diethyl-4-nitroaniline (for π*)
-
4-nitroaniline (for π*)
-
UV-Vis Spectrophotometer
Methodology
-
π (Dipolarity/Polarizability) Determination:*
-
Prepare dilute solutions of N,N-diethyl-4-nitroaniline and 4-nitroaniline in this compound.
-
Record the UV-Vis spectrum for each solution and determine the wavelength of maximum absorbance (λ_max).
-
Convert λ_max (in nm) to wavenumber (ν_max in cm⁻¹).
-
Calculate π* using established linear solvation energy relationships that correlate the shift in ν_max of these probes to the π* scale.
-
-
β (Hydrogen Bond Basicity) Determination:
-
This is typically determined by comparing the ν_max of a hydrogen bond donor probe (like 4-nitrophenol) with a non-hydrogen bond donor reference (like N,N-diethyl-4-nitroaniline) in the test solvent. The shift is correlated to the β scale.
-
-
α (Hydrogen Bond Acidity) Determination:
-
As an aprotic solvent, the α value for this compound is expected to be 0. This can be confirmed using a probe sensitive to hydrogen bond donation, where no significant solvatochromic shift is expected compared to other aprotic solvents.
-
Conclusion and Outlook
This compound represents a promising solvent with a unique combination of moderate polarity, hydrogen bond accepting capability, and steric bulk. While direct kinetic data remains an area for future research, the principles of physical organic chemistry provide a robust framework for predicting and understanding its influence on reaction rates. By leveraging the theoretical models and empirical protocols outlined in this guide, researchers can effectively evaluate this compound as a potentially advantageous medium for a wide range of chemical transformations, contributing to the development of more efficient and sustainable synthetic methodologies.
References
-
BIOFOUNT. This compound (36687-98-6). Available from: [Link].
-
Chapman, S. et al. Kinetic Solvent Effects in Organic Reactions. ChemRxiv. 2020. Available from: [Link].
-
Fletcher, K. A. et al. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules. 2019, 24(12), 2261. Available from: [Link].
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. 2007. Available from: [Link].
-
Jin, S. et al. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances. 2021, 11(62), 39369-39376. Available from: [Link].
-
Kudo, Y. et al. On the design of optimal computer experiments to model solvent effects on reaction kinetics. Digital Discovery. 2024. Available from: [Link].
-
Mohanty, S. et al. Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology. ResearchGate. 2020. Available from: [Link].
-
Park, K. Hansen Solubility Parameters. Purdue University. Available from: [Link].
-
Szafran, Z. et al. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. 2009, 86(1), 99. Available from: [Link].
-
Udgaonkar, A. et al. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. 2022. Available from: [Link].
-
Valderrama, J. et al. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. 2007, 5(13), 2143-2149. Available from: [Link].
-
Abbott, S. HSP Basics. Practical Solubility Science. Available from: [Link].
-
Abbott, S. HSP and Diffusion. Pirika. Available from: [Link].
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- 2. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methoxy-3-Methyl-1-Butanol
Introduction: The Industrial Significance and Physicochemical Profile of 3-Methoxy-3-Methyl-1-Butanol
3-Methoxy-3-methyl-1-butanol (MMB), a compound of growing industrial importance, is a versatile ether-alcohol solvent. Its unique combination of properties, including a high boiling point, low toxicity, and excellent solvency for a wide range of substances, has led to its adoption in numerous applications. These include roles as a solvent in paints, inks, and fragrances, as well as a raw material for the synthesis of industrial detergents[1]. The annual production of MMB in Japan alone reached approximately 10,000 tonnes in the early 2000s, underscoring its commercial relevance[1]. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of MMB, addressing the needs of researchers, scientists, and professionals in drug development and industrial chemistry.
A thorough understanding of the physicochemical properties of MMB is essential for its effective synthesis, purification, and application. The following table summarizes these key characteristics.
| Property | Value | Source |
| CAS Number | 56539-66-3 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | Colorless liquid with a slight ether odor | [1] |
| Boiling Point | 173 °C at 1013 hPa | [1] |
| Melting Point | ≤ -50 °C | [1] |
| Density | 0.926 g/cm³ at 25 °C | [1] |
| Vapor Pressure | 1.25 hPa at 25 °C | [1] |
| Water Solubility | > 100 g/L at 25 °C | [1] |
| Flash Point | 71 °C (closed cup) | [2] |
| Refractive Index (n20/D) | 1.428 | [3] |
Synthetic Strategy: Acid-Catalyzed Methoxylation of 3-Methyl-3-Buten-1-ol
The large-scale synthesis of 3-methoxy-3-methyl-1-butanol is efficiently achieved through the acid-catalyzed addition of methanol to the double bond of 3-methyl-3-buten-1-ol. This method is advantageous due to its straightforward procedure, high selectivity, and the use of readily available starting materials. The reaction proceeds with high atom economy, and the use of a heterogeneous acid catalyst simplifies the purification process, as the catalyst can be easily removed by filtration.
Reaction Mechanism
The underlying mechanism of this reaction is an electrophilic addition to the alkene. The process is initiated by the protonation of the double bond in 3-methyl-3-buten-1-ol by the acid catalyst. This protonation occurs at the terminal carbon of the double bond, leading to the formation of a more stable tertiary carbocation at the C3 position. Subsequently, methanol, acting as a nucleophile, attacks the carbocation. The final step involves the deprotonation of the resulting oxonium ion to yield the desired product, 3-methoxy-3-methyl-1-butanol, and regenerate the acid catalyst[4].
Caption: Acid-catalyzed methoxylation of 3-methyl-3-buten-1-ol.
Large-Scale Synthesis Protocol
This protocol is designed for a large-scale synthesis in a controlled reactor environment. It is based on methodologies described in the patent literature, which emphasize safety, efficiency, and scalability[5].
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| 3-Methyl-3-buten-1-ol | 763-32-6 | ≥98% | e.g., Sigma-Aldrich |
| Methanol | 67-56-1 | Anhydrous, ≥99.8% | e.g., Fisher Scientific |
| Amberlyst® 15 (ion-exchange resin) | 9037-24-5 | - | e.g., DuPont |
Equipment
-
Jacketed glass or stainless steel reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, reflux condenser, temperature probe, and pressure gauge.
-
Heating/cooling circulator for the reactor jacket.
-
Filtration system (e.g., Nutsche filter) for catalyst removal.
-
Vacuum distillation apparatus for purification.
Experimental Workflow
The following diagram outlines the key stages of the synthesis process, from reactor charging to final product purification.
Caption: Workflow for the synthesis of 3-methoxy-3-methyl-1-butanol.
Step-by-Step Procedure
-
Reactor Setup and Charging:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with methanol. The molar ratio of methanol to 3-methyl-3-buten-1-ol can range from 1:1 to a significant excess of methanol, which can also serve as the solvent[5]. A typical molar ratio is around 10:1 to optimize the reaction rate.
-
Add 3-methyl-3-buten-1-ol to the reactor with stirring.
-
-
Catalyst Addition:
-
Add the heterogeneous acid catalyst, such as Amberlyst® 15, to the reaction mixture. The catalyst loading is typically between 0.1% and 5% of the total reaction mass[5].
-
-
Reaction Conditions:
-
Seal the reactor and begin agitation.
-
Heat the mixture to the desired reaction temperature, typically between 50 °C and 100 °C. The reaction may be run under autogenous pressure or a slightly elevated pressure of an inert gas (e.g., 0.1-1 MPa) to prevent the boiling of methanol[5].
-
Maintain the reaction at this temperature for 1-12 hours, depending on the scale and catalyst loading[5].
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture and analyze them by Gas Chromatography (GC) to monitor the conversion of the starting material. The reaction is considered complete when the concentration of 3-methyl-3-buten-1-ol is stable.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the heterogeneous catalyst by filtration. The catalyst can often be washed with methanol and reused.
-
The crude product, which consists of 3-methoxy-3-methyl-1-butanol, unreacted methanol, and minor byproducts, is then purified by vacuum distillation to obtain the final product with high purity[6][7].
-
Characterization and Quality Control
The purity and identity of the synthesized 3-methoxy-3-methyl-1-butanol should be confirmed using standard analytical techniques.
-
Gas Chromatography (GC): A primary method for assessing purity. A typical GC method would involve a polar capillary column (e.g., a wax-type column) with a flame ionization detector (FID). The temperature program would be designed to separate the product from the starting materials and any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic peaks for the hydroxyl (-OH) and ether (C-O-C) functional groups.
Safety and Handling
A thorough risk assessment should be conducted before commencing any chemical synthesis. The following table summarizes the key hazards of the chemicals involved.
| Chemical | Key Hazards | Handling Precautions |
| 3-Methyl-3-buten-1-ol | Flammable liquid and vapor. Causes serious eye damage. | Keep away from heat and ignition sources. Wear eye protection and protective gloves. |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system)[8]. | Use in a well-ventilated area or with respiratory protection. Avoid contact with skin and eyes. Ground all equipment to prevent static discharge[8]. |
| Amberlyst® 15 | Causes serious eye damage[9]. | Avoid creating dust. Wear eye protection. In case of contact with eyes, rinse cautiously with water for several minutes[9]. |
| 3-Methoxy-3-methyl-1-butanol | Causes serious eye irritation. Combustible liquid[2]. | Avoid contact with eyes. Keep away from heat and open flames. Use in a well-ventilated area[2]. |
All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Industrial Applications
The unique properties of 3-methoxy-3-methyl-1-butanol make it a valuable component in a variety of industrial and consumer products:
-
Solvent: It is widely used as a solvent for paints, inks, and coatings[1].
-
Cleaners: Its low toxicity and biodegradability make it an environmentally friendly choice for industrial degreasers and household cleaning products[10].
-
Air Care: In air fresheners and reed diffusers, it serves as a carrier solvent with a low evaporation rate, prolonging the life of the fragrance[11].
-
Cosmetics and Personal Care: Due to its low odor and skin-friendly properties, it is used in some cosmetic formulations[1].
-
Chemical Intermediate: It serves as a raw material for the synthesis of other chemicals, such as detergents[1].
References
- CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. [Link]
-
Organic Syntheses Procedure: 3-hydroxy-3-methyl-1-phenyl-1-butanone. [Link]
- WO2013146390A1 - Method for producing 3-alkoxy-3-methyl-1-butanol.
-
Organic Syntheses Procedure: homoveratric acid. [Link]
-
OECD SIDS. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. UNEP Publications. [Link]
- WO2013146370A1 - Method for producing 3-alkoxy-3-methyl-1-butanol.
-
PubChem. Methoxymethylbutanol. National Center for Biotechnology Information. [Link]
-
Carl Roth. (2021). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]
-
Leah4sci. (2012). Hydration of Alkenes - Acid Catalyzed Reaction Mechanism [Video]. YouTube. [Link]
-
Ashenhurst, J. (2023). Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. [Link]
-
Restek. (2023). Analyzing Alcoholic Beverages by Gas Chromatography. [Link]
-
Cole-Parmer. (2015). Material Safety Data Sheet - Amberlyst 15 (dry) ion-exchange resin. [Link]
-
Redox. (2021). MMB (alcohol-based solvent) - A worker for the environment. [Link]
-
Carl Roth. (2023). Safety Data Sheet: Methanol. [Link]
-
Chemistry LibreTexts. (2021). 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. [Link]
-
Kuraray Europe GmbH. MMB – simply safer cleaner and greener. [Link]
-
ResearchGate. (2023). Determination of alcohol content with GC-MS Methods. [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Methanol. [Link]
-
Khan Academy. (2014). Addition of water (acid-catalyzed) mechanism [Video]. [Link]
-
CJP Chemicals. (2023). The versatile power of MMB. [Link]
-
Carl Roth. (2016). Safety Data Sheet: 3-methylbutan-1-ol. [Link]
-
Univar Solutions. (2015). SAFETY DATA SHEET METHANOL. [Link]
-
ResearchGate. (2023). Catalytic methoxycarbonylation of alkenes a Sustainable production of... [Link]
-
FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]
-
Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL (MMB). [Link]
-
NIST. (2023). 3-Methoxy-3-methylbutanol. NIST Chemistry WebBook. [Link]
-
Carl Roth. (2021). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]
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Application Note: High-Purity Isolation of 3-methoxy-3-methylbutan-2-one via Fractional Distillation
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-methoxy-3-methylbutan-2-one to a high degree of purity (>99%) using fractional distillation. This compound is a ketone and ether functionalized molecule, making it a valuable intermediate in organic synthesis and a potential specialty solvent.[1] For applications in research and pharmaceutical development, its purity is paramount. This guide details two optimized protocols—atmospheric and vacuum distillation—and explains the scientific rationale behind key procedural steps, including pre-treatment for impurity removal and post-purification analytical validation.
Introduction and Rationale
The efficacy, safety, and reproducibility of chemical reactions, particularly in drug development, are directly dependent on the purity of the starting materials and intermediates. This compound, synthesized typically via the oxidation of its corresponding secondary alcohol, 3-methoxy-3-methylbutan-2-ol, can contain residual starting materials, solvents, and side-products.[2][3] Given that these impurities may have boiling points close to the target compound, simple distillation is often insufficient.
Fractional distillation is the method of choice as it provides multiple theoretical plates for separation, enabling the isolation of compounds with small differences in boiling points. The estimated boiling point of this compound is approximately 150.5°C at atmospheric pressure, a temperature at which some organic molecules may begin to degrade.[4] Therefore, this guide presents protocols for both atmospheric distillation and vacuum distillation, the latter being essential for minimizing thermal stress on the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 36687-98-6 | [1][4] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point (est.) | 150.5°C @ 760 mmHg | [4] |
| Flash Point (est.) | 39.1°C | [4] |
| Appearance | Colorless Liquid | N/A |
Safety and Handling Precautions
This compound is a flammable liquid and vapor that causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Engineering Controls: All handling and distillation procedures must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles at all times.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Ensure a Class B fire extinguisher (CO₂, dry chemical) is accessible.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper disposal.[7]
Materials and Equipment
Chemicals:
-
Crude this compound (≥90% purity)
-
Triethanolamine (optional, for aldehyde removal)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Boiling chips or magnetic stir bar
Equipment:
-
Heating mantle with variable temperature control
-
Magnetic stirrer
-
Round-bottom flasks (distillation pot and receiving flasks)
-
Fractional distillation column (e.g., Vigreux or packed with Raschig rings/structured packing)
-
Distillation head with thermometer/temperature probe adapter
-
Condenser (Liebig or Allihn)
-
Vacuum adapter
-
Cold trap (for vacuum distillation)
-
Laboratory vacuum pump (capable of <10 mmHg)
-
Digital vacuum gauge (manometer)
-
Insulating glass wool or aluminum foil
-
Laboratory clamps and stand
Pre-Distillation Preparation: A Self-Validating Protocol
Proper preparation of the crude material is critical for an efficient and successful distillation.
Optional: Aldehyde Impurity Removal
Causality: Crude ketones can be contaminated with aldehydes, which are often difficult to separate and can lead to color and odor issues in the final product. Treatment with a non-volatile amine, such as triethanolamine, converts these aldehydes into high-boiling Schiff bases or adducts, which remain in the distillation pot as non-volatile residues.[8]
Protocol:
-
To the crude this compound in a round-bottom flask, add 1-2% (w/w) of triethanolamine.
-
Add a magnetic stir bar and stir the mixture at room temperature for 1-2 hours. The material is now ready for drying.
Drying the Crude Material
Causality: Water present in the crude material can form azeotropes, leading to inaccurate boiling point readings and inefficient separation. Drying with an anhydrous salt removes residual water.
Protocol:
-
Add anhydrous magnesium sulfate or sodium sulfate to the crude ketone (approx. 10-20 g per L).
-
Stir or swirl the mixture for 30 minutes. If the drying agent clumps together, add more until free-flowing powder is observed.
-
Filter the mixture through a fluted filter paper or a Büchner funnel to remove the drying agent. The clear, dry liquid is now ready for distillation.
Experimental Protocols: Fractional Distillation
Protocol A: Atmospheric Pressure Fractional Distillation
Best Suited For: Initial purification of larger quantities where thermal stability is not a primary concern.
Step-by-Step Methodology:
-
Assembly: Assemble the distillation apparatus as shown in the standard configuration. Ensure all joints are properly sealed. Place the dry, crude ketone and a few boiling chips (or a stir bar) into the distillation flask, filling it to no more than two-thirds of its capacity.
-
Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Heating: Begin heating the distillation pot gently. If using a stir bar, start stirring.
-
Equilibration (Crucial Step): As the liquid begins to boil and vapor rises into the column, adjust the heat so that the condensation ring rises slowly. Allow the column to operate at total reflux (no distillate being collected) for at least 30-60 minutes. This allows the vapor-liquid equilibria to be established, which is the basis for efficient separation.
-
Fraction Collection:
-
Forerun: Slowly begin collecting the first fraction of distillate. This fraction will contain low-boiling impurities. Collect approximately 5-10% of the total volume.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of the pure compound (approx. 150-151°C), switch to a new receiving flask and collect the main fraction. The temperature should remain constant during this period.
-
Tails: If the temperature begins to drop or rise significantly, it indicates the desired product has distilled and higher-boiling impurities are starting to come over. Stop the distillation or collect this "tails" fraction in a separate flask.
-
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembly.
Protocol B: Vacuum Fractional Distillation
Best Suited For: Final high-purity polishing and for compounds susceptible to thermal degradation. Lowering the pressure reduces the boiling point.
Step-by-Step Methodology:
-
Assembly: Assemble the apparatus as for atmospheric distillation, but use a vacuum-rated adapter and connect the system to a cold trap and a vacuum pump. Use high-vacuum grease on all joints to ensure a good seal. A micro-capillary bleed tube or a magnetic stirrer is essential to ensure smooth boiling under vacuum.
-
System Check: Before heating, slowly evacuate the system to the desired pressure (e.g., 20 mmHg). Check for leaks.
-
Heating: Once the target pressure is stable, begin heating the distillation pot.
-
Equilibration: As with the atmospheric method, allow the system to equilibrate at total reflux for 30-60 minutes to ensure optimal separation.
-
Fraction Collection: Collect the forerun, main fraction, and tails as described above. The boiling point will be significantly lower than at atmospheric pressure. The exact boiling point will depend on the pressure; use a nomograph to estimate it if necessary.
-
Shutdown: Turn off the heating mantle and allow the system to cool. Crucially, vent the system to atmospheric pressure slowly and carefully before disassembling. Rapid venting can cause air to rush in and disturb the apparatus.
Purification and Analysis Workflow
The following diagram illustrates the logical flow from crude material to a validated, high-purity product.
Caption: Workflow for the purification and validation of this compound.
Post-Distillation Analysis and Quality Control
Each collected fraction should be analyzed to validate the success of the purification.
-
Gas Chromatography (GC): The primary method for quantitative purity assessment. A flame ionization detector (FID) is suitable. The main fraction should show a single major peak corresponding to the product.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structural integrity of the purified product, ensuring no degradation or isomerization has occurred during heating.
-
Refractive Index: A quick and simple physical measurement that can be compared to literature values as a check for purity.
Table 2: Expected Analytical Results
| Parameter | Crude Material | Main Fraction (Post-Distillation) |
| Appearance | May be slightly yellow | Colorless, clear liquid |
| Purity (by GC) | 90-95% | >99.0% |
| Water Content | Variable | <0.1% |
| Refractive Index (n20/D) | Variable | Conforms to specification |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | Superheating of the liquid. Insufficient nucleation sites. | Use fresh boiling chips or ensure vigorous magnetic stirring. For vacuum, use a capillary bleed. |
| Flooded Column | Boil-up rate is too high for the column diameter. | Reduce the heat input from the heating mantle to lower the rate of vapor generation. |
| Poor Separation | - Insufficient reflux ratio.- Column has too few theoretical plates.- Heat loss from the column. | - Increase the reflux time before collection.- Use a longer or more efficient (packed) column.- Insulate the column properly. |
| Pressure Fluctuations (Vacuum) | Leaks in the system. | Check all glass joints and tubing connections for proper seals. Re-apply vacuum grease if necessary. |
Conclusion
The fractional distillation protocols described in this application note are robust and reliable methods for obtaining high-purity this compound. The choice between atmospheric and vacuum distillation depends on the required purity level and the thermal sensitivity of potential impurities. By incorporating the recommended pre-treatment and post-purification analytical steps, researchers can ensure the quality and consistency of this important chemical intermediate for demanding applications in science and industry.
References
-
OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Link
-
Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL. Link
-
Carl ROTH. (2020). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Link
-
Sigma-Aldrich. 3-Methoxy-3-methyl-1-butanol >=98%. Link
-
PubChem. This compound. Link
-
The Good Scents Company. 3-methoxy-3-methyl-2-butanone. Link
-
PubChem. 3-methoxy-3-methylbutan-2-ol. Link
-
Google Patents. US2826537A - Method for purification of ketones. Link
-
Fisher Scientific. (2010). SAFETY DATA SHEET. Link
-
Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. Link
-
Google Patents. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid. Link
-
Google Patents. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol. Link
-
Redox. (2021). Safety Data Sheet Methyl-Methoxy-Butanol (MMB). Link
-
Sigma-Aldrich. 3-Methoxy-3-methyl-1-butanol >=98%. Link
-
Kuraray Co., Ltd. (2022). MMB (3-Methoxy-3-Methyl-1-Butanol) Safety Data Sheet. Link
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Link
-
Chegg. (2024). How to Prepare Aldehydes and Ketones Ft. Professor Dave. Link
-
ResearchGate. (2017). 7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one from Melicope Moluccana T.G. Hartley. Link
Sources
- 1. 2-Butanone, 3-methoxy-3-methyl- | C6H12O2 | CID 37508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-3-methylbutan-2-ol | C6H14O2 | CID 316745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 3-methoxy-3-methyl-2-butanone, 36687-98-6 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. redox.com [redox.com]
- 7. carlroth.com [carlroth.com]
- 8. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
Application of 3-Methoxy-3-Methylbutan-2-One in Pharmaceutical Manufacturing: A Technical Guide
Introduction: A New Horizon for Greener Pharmaceutical Synthesis
The pharmaceutical industry is on a continuous quest for innovation, not only in the discovery of new therapeutic agents but also in the development of safer, more sustainable, and efficient manufacturing processes. A significant aspect of this evolution lies in the selection of solvents, which play a critical role in reaction chemistry, purification, and formulation. Historically, many common solvents have been associated with environmental and health hazards.[1][2] This has spurred research into bio-based and greener alternatives that can meet the stringent demands of pharmaceutical production.
3-Methoxy-3-methylbutan-2-one, an α-methoxy ketone, is emerging as a compound of interest in this domain. While its direct applications in pharmaceutical manufacturing are still being extensively explored, its structural analogs and the broader class of α-methoxy ketones have demonstrated significant potential as effective and more sustainable solvents in key organic transformations.[1][2][3][4] This technical guide will provide an in-depth overview of the known properties of this compound, and based on robust scientific evidence from closely related compounds, will present detailed application notes and protocols for its potential use in pharmaceutical synthesis. The focus will be on leveraging its unique chemical characteristics to serve as a viable alternative to conventional, and often hazardous, solvents.
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical, chemical, and safety properties of a solvent is paramount for its successful integration into pharmaceutical manufacturing workflows. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 36687-98-6 | [5] |
| Molecular Formula | C₆H₁₂O₂ | [5] |
| Molecular Weight | 116.16 g/mol | [5] |
| Appearance | Data not available; likely a liquid at room temperature | |
| Boiling Point | 150.5 °C at 760 mmHg | |
| Density | 0.9055 g/cm³ at 18 °C | |
| Flash Point | 39.1 °C | |
| Solubility | Data not available; likely soluble in organic solvents | |
| XLogP3-AA | 0.4 | [5] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H226: Flammable liquid and vapor.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this compound, and it should be stored in a well-ventilated area away from ignition sources.
Conceptual Framework: α-Methoxy Ketones as Sustainable Solvents
The potential of this compound in pharmaceutical manufacturing can be understood through the lens of its close structural analog, 3-methoxybutan-2-one. Research has shown that 3-methoxybutan-2-one, derived from the bio-based feedstock acetoin, is a promising sustainable solvent.[1][2][3][4] It has been successfully employed as a replacement for chlorinated solvents like dichloromethane (DCM) in important chemical reactions.[1][2] The key advantage lies in its favorable solvatochromic parameters and a low potential for peroxide formation, coupled with a negative Ames test for mutagenicity, indicating a favorable safety profile.[1][2]
The logical workflow for considering this compound as a solvent in pharmaceutical synthesis is as follows:
Caption: Workflow for evaluating this compound as a solvent.
Application Note 1: Friedel-Crafts Acylation
Introduction: Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in the synthesis of many active pharmaceutical ingredients (APIs). Traditionally, this reaction is carried out in chlorinated solvents. The use of an α-methoxy ketone like this compound presents a greener alternative. Studies on the analogous 3-methoxybutan-2-one have shown comparable, and in some cases superior, yields to dichloromethane.[1][2]
Reaction Scheme:
Caption: Friedel-Crafts acylation of anisole.
Protocol:
-
Reactor Setup: To a clean, dry, and inerted (e.g., with nitrogen) glass reactor equipped with a magnetic stirrer, thermometer, and a reflux condenser, add anhydrous anisole (1.0 equivalent).
-
Solvent Addition: Add this compound as the solvent. The volume should be determined based on the desired concentration, typically aiming for a 0.5 to 1.0 M solution of the limiting reagent.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) to the reactor.
-
Catalyst Introduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly and portion-wise, add anhydrous iron(III) chloride (FeCl₃) (1.2 equivalents) as the catalyst. Causality: The slow addition of the Lewis acid catalyst at a reduced temperature is crucial to control the initial exotherm of the reaction and prevent the formation of byproducts.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-cold water.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-methoxyacetophenone by recrystallization or column chromatography.
Self-Validation: The success of the protocol is validated by the yield and purity of the final product, which should be comparable to or exceed that obtained using traditional chlorinated solvents. The impurity profile should also be analyzed to ensure no unexpected side reactions with the novel solvent have occurred.
Application Note 2: N-Alkylation Reactions
Introduction: N-alkylation is a fundamental transformation in the synthesis of a vast number of nitrogen-containing pharmaceuticals. The choice of solvent can significantly impact the reaction rate and selectivity. The polar, aprotic nature of α-methoxy ketones makes them suitable candidates for such reactions.
Reaction Scheme:
Caption: N-alkylation of 1,2-dimethylimidazole.
Protocol:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (1.0 equivalent) in this compound.
-
Reagent Addition: Add 1-bromodecane (1.05 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. Causality: Elevated temperature is typically required to overcome the activation energy for the nucleophilic substitution reaction. The boiling point of this compound allows for a suitable reaction temperature range.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, an ionic liquid, may precipitate or can be isolated by removing the solvent under reduced pressure.
-
Purification: The product can be further purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted 1-bromodecane, followed by drying under vacuum.
Trustworthiness of the Protocol: This protocol's reliability is based on the principle that the polar, aprotic nature of the α-methoxy ketone solvent facilitates the Sₙ2 reaction by solvating the cation and leaving the nucleophile relatively free to attack the electrophilic carbon of the alkyl halide.
Conclusion and Future Outlook
This compound represents a promising, greener solvent candidate for pharmaceutical manufacturing. Its favorable physicochemical properties, combined with the demonstrated success of its close structural analog in key synthetic transformations, provide a strong rationale for its further investigation. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals to explore the utility of this and other α-methoxy ketones in their synthetic workflows. As the pharmaceutical industry continues to embrace the principles of green chemistry, the adoption of such novel, bio-based solvents will be instrumental in creating more sustainable and environmentally responsible manufacturing processes.
References
-
Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(62), 39412–39419. [Link]
-
PubChem. (n.d.). 2-Butanone, 3-methoxy-3-methyl-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
OECD. (2004). SIDS Initial Assessment Report for 3-Methoxy-3-methyl-1-butanol. UNEP Publications. [Link]
-
Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Butanone, 3-methoxy-3-methyl- | C6H12O2 | CID 37508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategies for the Chiral Synthesis of (R)- and (S)-3-Methoxy-3-methylbutan-2-one
Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the enantioselective synthesis of 3-methoxy-3-methylbutan-2-one. This chiral ketone, featuring a sterically hindered α-tertiary, quaternary stereocenter, presents a significant synthetic challenge with limited direct precedent in peer-reviewed literature. This guide moves beyond a simple recitation of established procedures to propose two robust, scientifically-grounded synthetic strategies: (1) an organocatalytic asymmetric α-hydroxylation followed by methylation, and (2) a lipase-catalyzed kinetic resolution of a racemic α-hydroxy ketone precursor. We provide detailed, step-by-step protocols for each approach, explain the causal logic behind experimental choices, and detail the necessary analytical methods for determining enantiomeric purity.
Introduction and Strategic Overview
Enantiomerically pure α-alkoxy ketones are valuable chiral building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceutical agents.[1] The target molecule, this compound, is of particular interest due to the presence of a quaternary stereocenter adjacent to the carbonyl group. The construction of such sterically congested stereocenters with high enantioselectivity is a formidable challenge in modern asymmetric synthesis.[2][3]
Direct methods for the asymmetric synthesis of this specific target are not well-documented. Therefore, this application note leverages established, reliable methodologies in asymmetric catalysis to construct a logical and actionable synthetic plan. We will focus on two primary retrosynthetic disconnections, as illustrated in the analysis below.
Retrosynthetic Analysis
Our approach hinges on creating the chiral α-hydroxy ketone intermediate, which can then be methylated. This intermediate can be accessed either through direct asymmetric synthesis or via resolution of a racemic mixture.
Caption: Retrosynthetic analysis for this compound.
Strategy 1: Organocatalytic Asymmetric α-Hydroxylation
Expertise & Rationale: This strategy employs the well-established principle of aminocatalysis to achieve enantioselective functionalization of a ketone.[4] By reacting the starting ketone, 3-methylbutan-2-one, with a chiral secondary amine catalyst (e.g., a proline derivative), a chiral enamine intermediate is formed in situ. This enamine then reacts with an electrophilic oxygen source from the less sterically hindered face, dictated by the catalyst's stereochemistry. Subsequent hydrolysis and methylation yield the target compound. This approach builds the stereocenter directly and is often highly efficient.
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for the organocatalytic synthesis route.
Protocol 2.1: Asymmetric α-Hydroxylation of 3-Methylbutan-2-one
Materials:
-
3-Methylbutan-2-one (Isopropyl methyl ketone), ≥99%
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable organocatalyst)
-
Nitrosobenzene, 98%
-
Sodium borohydride (NaBH₄), 99%
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral catalyst (0.1 eq., e.g., 20 mol%).
-
Add anhydrous DCM (approx. 0.1 M relative to the ketone).
-
Add 3-methylbutan-2-one (1.0 eq.) and stir the solution at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add nitrosobenzene (1.2 eq.) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC until the starting ketone is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding anhydrous methanol (5 volumes).
-
Carefully add NaBH₄ (3.0 eq.) portion-wise at 0 °C to reduce the intermediate N-O species. Stir for 1 hour.
-
Quench the excess NaBH₄ by slowly adding 1 M HCl until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the enantiomerically enriched 3-hydroxy-3-methylbutan-2-one.
Protocol 2.2: O-Methylation of Chiral 3-Hydroxy-3-methylbutan-2-one
Materials:
-
Enantioenriched 3-hydroxy-3-methylbutan-2-one (from Protocol 2.1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI), ≥99%
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Wash the NaH dispersion (1.5 eq.) with anhydrous hexanes three times under an argon atmosphere to remove the mineral oil.
-
Add anhydrous THF to the washed NaH to create a suspension. Cool to 0 °C.
-
Dissolve the chiral hydroxy-ketone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Add methyl iodide (1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Carefully quench the reaction by cooling to 0 °C and slowly adding saturated NH₄Cl solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the final this compound enantiomer.
Strategy 2: Lipase-Catalyzed Kinetic Resolution
Expertise & Rationale: Kinetic resolution is a highly reliable and scalable method for separating enantiomers. This strategy relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. Lipases are particularly effective for resolving alcohols.[5] In this protocol, we synthesize the racemic α-hydroxy ketone and then use a lipase to selectively acylate one enantiomer, leaving the other unreacted and enantiomerically enriched. This method is trustworthy due to the high selectivity often exhibited by enzymes.
Protocol 3.1: Synthesis of Racemic 3-Hydroxy-3-methylbutan-2-one
Note: The synthesis of the racemic precursor can be achieved via several routes. A common method involves the α-bromination of 3-methylbutan-2-one followed by nucleophilic substitution with hydroxide.
-
α-Bromination: Dissolve 3-methylbutan-2-one (1.0 eq.) in methanol. Add HBr (cat.) and cool to 0 °C. Slowly add bromine (Br₂) (1.0 eq.) and stir until the color dissipates. Quench with sodium thiosulfate solution and extract.
-
Hydrolysis: Dissolve the crude α-bromo ketone in a THF/water mixture. Add a base such as calcium carbonate (CaCO₃) and heat to reflux for several hours.
-
Work-up & Purification: After cooling, filter off the solids. Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield racemic 3-hydroxy-3-methylbutan-2-one.
Protocol 3.2: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 3-hydroxy-3-methylbutan-2-one (from Protocol 3.1)
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym® 435)
-
Vinyl acetate (serves as acyl donor and solvent)
-
Molecular sieves (4 Å), activated
-
Celatom® or diatomaceous earth for filtration
Procedure:
-
To a flask containing racemic 3-hydroxy-3-methylbutan-2-one (1.0 eq.), add vinyl acetate (10-20 volumes) and activated 4 Å molecular sieves.
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress carefully by taking small aliquots, filtering, and analyzing by chiral GC (see Section 4). The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Once ~50% conversion is reached, filter the mixture through a pad of Celatom® to remove the enzyme. Wash the enzyme with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acetylated product using flash column chromatography.
-
The recovered, unreacted alcohol will be one enantiomer, and the saponified ester will yield the other.
-
Proceed with the desired enantiomerically enriched alcohol to the O-methylation step as described in Protocol 2.2 .
Chiral Analysis and Characterization
Trustworthiness: A self-validating protocol requires a robust analytical method to confirm the outcome. The determination of enantiomeric excess (e.e.) is critical. For a relatively volatile ketone like our target, chiral gas chromatography (GC) is the method of choice.[6]
Workflow: Chiral GC Analysis
Caption: General workflow for enantiomeric excess determination by chiral GC.
Protocol 4.1: Determination of Enantiomeric Excess by Chiral GC
Instrumentation & Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., Beta-DEX™ 225 (30 m x 0.25 mm x 0.25 µm) or similar cyclodextrin-based stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
GC Vials and solvent (e.g., Hexane or Ethyl Acetate).
Procedure:
-
Racemic Standard Preparation: Synthesize a small amount of racemic this compound to establish the retention times of both enantiomers. Dissolve a small amount in the chosen solvent.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the enantiomerically enriched sample from your synthesis.
-
GC Method Development (Example):
-
Injector Temp: 220 °C
-
Detector Temp: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 min, then ramp at 2 °C/min to 150 °C. (This program must be optimized to achieve baseline separation).
-
Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min Helium.
-
-
Analysis:
-
Inject the racemic standard to identify the two enantiomer peaks and confirm separation.
-
Inject the synthesized sample.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
-
Calculation:
-
Enantiomeric Excess (% e.e.) = |(A₁ - A₂)| / (A₁ + A₂) * 100
-
Other Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the carbonyl stretch.
-
Optical Rotation: To determine the sign of rotation, [(α)D], for the purified enantiomer.
Comparative Data Summary (Projected)
The following table summarizes the projected outcomes and considerations for the two proposed synthetic strategies. This serves as a guide for selecting the most appropriate method based on available resources and desired outcomes.
| Parameter | Strategy 1: Asymmetric α-Hydroxylation | Strategy 2: Lipase-Catalyzed Resolution |
| Theoretical Max. Yield | 100% | 50% (for one enantiomer) |
| Projected e.e. | Good to Excellent (85-99%) | Excellent (>98%) |
| Key Reagents | Chiral Organocatalyst, Nitrosobenzene | Racemic Precursor, Immobilized Lipase |
| Scalability | Moderate; catalyst loading can be an issue. | High; enzymatic reactions often scale well. |
| Pros | - Direct asymmetric synthesis- Atom economical | - Highly reliable and predictable- Mild reaction conditions- Both enantiomers are accessible |
| Cons | - Catalyst can be expensive- Requires careful optimization | - Theoretical yield is capped at 50%- Requires efficient separation of product and starting material |
References
- [Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
[A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journals] ([Link])
-
[3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances] ([Link])
-
[3-Methoxy-3-methylbutan-2-ol | C6H14O2. PubChem] ([Link])
-
[Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1] ([Link])
-
[2-Methoxy-3-methylbutan-1-ol | C6H14O2. PubChem] ([Link])
-
[Catalytic asymmetric synthesis of α-tertiary aminoketones from sulfoxonium ylides bearing two aryl groups. Chemical Communications] ([Link])
-
[Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry] ([Link])
-
[Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol. ResearchGate] ([Link])
-
[Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central] ([Link])
-
[Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. Chemical Reviews] ([Link])
-
[3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. OECD Existing Chemicals Database] ([Link])
-
[Direct Catalytic Asymmetric Aldol Reaction of α-Alkoxyamides to α-Fluorinated Ketones. Angewandte Chemie] ([Link])
-
[Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry] ([Link])
-
[Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry] ([Link])
-
[Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society] ([Link])
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
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- 6. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methoxy-3-methylbutan-2-one
Welcome to the technical support center for the synthesis of 3-methoxy-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. As your partner in the lab, we've compiled this resource based on in-depth analytical data and extensive experience to help you navigate the potential challenges and side reactions inherent in this process. Our goal is to empower you with the knowledge to not only identify issues but to understand their root causes and implement effective, scientifically sound solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using acetoin and dimethyl carbonate as reagents under acidic catalysis.
Question 1: My final product purity is lower than expected, with several unidentified peaks in the GC-MS analysis. What are the likely side products?
Answer:
Low purity is a common challenge in this synthesis and can often be attributed to a few key side reactions. The primary synthesis route involves the acid-catalyzed methylation of the hydroxyl group of acetoin. However, the reaction conditions can also promote several undesired pathways.
The most probable side products include:
-
2,2,3-Trimethoxybutane (Acetal Formation): The carbonyl group of your product, this compound, can react with methanol (which may be present as a reagent or a byproduct of dimethyl carbonate decomposition) under acidic conditions to form a ketal.[1][2] This reaction is reversible and can be minimized by controlling the amount of methanol and water in the reaction mixture.
-
Aldol Condensation Products: Acetoin, having α-hydrogens, can undergo acid-catalyzed self-condensation to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.[3][4][5] These higher molecular weight impurities can be difficult to separate from the desired product.
-
Methoxycarbonylation Adducts: Dimethyl carbonate is a versatile reagent. While methylation is favored at higher temperatures (typically above 120°C), at lower temperatures, methoxycarbonylation of the hydroxyl group of acetoin can occur, leading to the formation of a methyl carbonate ester.[6][7]
-
Unreacted Acetoin and its Dimer: Incomplete reaction will leave residual acetoin. It's also important to note that commercial acetoin can exist in equilibrium with its crystalline dimer, which may have different reactivity and could be a source of "impurities" if not fully converted to the monomer before reaction.
Question 2: I'm observing a significant amount of a higher boiling point impurity. How can I identify and minimize it?
Answer:
A higher boiling point impurity is often indicative of a dimerization or oligomerization reaction. In this synthesis, the most likely candidate is the product of an acid-catalyzed aldol condensation of acetoin .[3][4][5]
Causality: Under acidic conditions, the ketone carbonyl of acetoin can be protonated, making the α-hydrogens more acidic and susceptible to removal, forming an enol. This enol can then act as a nucleophile and attack the protonated carbonyl of another acetoin molecule. The resulting β-hydroxy ketone can then dehydrate under the reaction conditions to form a conjugated enone.
Troubleshooting and Prevention:
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures favor the desired methylation over methoxycarbonylation, excessively high temperatures can accelerate the rate of aldol condensation. An optimal temperature range should be determined empirically for your specific setup.
-
Order of Addition: Adding the acid catalyst slowly to the mixture of acetoin and dimethyl carbonate at a controlled temperature can help to minimize the localized concentration of acid and reduce the rate of self-condensation.
-
Stoichiometry: Ensure the use of an appropriate excess of the methylating agent (dimethyl carbonate) to drive the primary reaction forward and compete with the self-condensation pathway.
Question 3: My reaction seems to stall, and I have a significant amount of unreacted acetoin. What could be the cause?
Answer:
Several factors can lead to an incomplete reaction:
-
Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) can become deactivated. Ensure you are using a fresh, anhydrous catalyst. Moisture in the reaction can hydrolyze the catalyst and inhibit the reaction.
-
Insufficient Catalyst Loading: A certain threshold of catalyst is required to achieve a reasonable reaction rate. Refer to established protocols for the recommended catalyst loading for your scale.
-
Low Reaction Temperature: As mentioned, methylation with dimethyl carbonate is temperature-dependent. If the temperature is too low, the reaction rate will be very slow.
-
Poor Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure proper contact between the reactants and the catalyst.
-
Quality of Acetoin: The presence of the acetoin dimer can lead to slower reaction kinetics. It is advisable to use freshly distilled or high-purity monomeric acetoin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the methylation of acetoin with dimethyl carbonate?
A1: The optimal temperature is a balance between achieving a good rate of methylation and minimizing side reactions. Generally, temperatures in the range of 120-160°C are reported to favor methylation over methoxycarbonylation.[8] However, the ideal temperature may vary depending on the specific acid catalyst used, the reactor setup, and the reaction time. It is recommended to perform small-scale optimization experiments to determine the best temperature for your specific conditions.
Q2: Can I use methanol directly as the methylating agent instead of dimethyl carbonate?
A2: While methanol can be used for methylation, it significantly increases the likelihood of forming the 2,2,3-trimethoxybutane acetal as a major byproduct due to the large excess of methanol required to drive the reaction.[1][2] Dimethyl carbonate is often preferred as it is a more selective methylating agent and is considered a "greener" reagent.[6][7]
Q3: How can I effectively remove the acid catalyst after the reaction?
A3: The acid catalyst can be removed by a simple workup procedure. After cooling the reaction mixture, it can be diluted with an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize the acid. This is followed by washing with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and filtered before the solvent is removed under reduced pressure.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[8] The difference in boiling points between the desired product and potential side products (such as the higher-boiling aldol condensation products and lower-boiling unreacted starting materials) allows for efficient separation. Careful control of the distillation pressure and temperature is crucial to obtain a high-purity product.
Visualizing the Reaction Pathways
To better understand the relationship between the desired reaction and the primary side reactions, the following reaction scheme is provided.
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and equipment.
Materials:
-
Acetoin (3-hydroxy-2-butanone), high purity
-
Dimethyl carbonate (DMC)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Anhydrous diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetoin (1.0 eq) and dimethyl carbonate (2.0-3.0 eq).
-
Begin stirring the mixture at room temperature.
-
Slowly add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for the duration of the reaction (typically 4-8 hours, monitor by GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Minimizing Acetal Formation
To minimize the formation of 2,2,3-trimethoxybutane, it is crucial to control the amount of methanol in the reaction.
-
Use Anhydrous Reagents: Ensure that the acetoin, dimethyl carbonate, and acid catalyst are as anhydrous as possible.
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this can lead to the decomposition of dimethyl carbonate and the accumulation of methanol.
-
Workup: During the aqueous workup, the reversible formation of the acetal will be suppressed.
Protocol 3: Minimizing Aldol Condensation
-
Temperature Management: Avoid excessive temperatures that can accelerate the rate of aldol condensation.
-
Slow Catalyst Addition: Add the acid catalyst portion-wise or via a syringe pump to maintain a low concentration of the catalyst at any given time.
-
Molar Ratio: Use a sufficient excess of dimethyl carbonate to ensure that the methylation of acetoin is the kinetically favored pathway.
By understanding the underlying chemistry of these side reactions and implementing the suggested troubleshooting and preventative measures, you can significantly improve the yield and purity of your this compound synthesis.
References
-
BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]
-
Brainly. (2023, August 24). When 3,3-dimethyl-2-butanone undergoes aldol condensation with another carbonyl compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
PubChem. (n.d.). 3-Methoxy-3-methylbutan-2-ol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Time courses of the aldol condensation reaction of acetoin and 5-MF at.... Retrieved from [Link]
-
XMB. (2007, December 25). Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]
-
IRIS. (n.d.). Dimethylcarbonate for eco-friendly methylation reactions. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]
-
YouTube. (2016, December 30). Trick to write the product of Aldol and Cross Aldol Condensation. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butanone, 3-methoxy-3-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylethers from Alcohols and Dimethyl Carbonate. Retrieved from [Link]
-
ACS Omega. (2022, November 20). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]
-
RSC Advances. (2021, December 10). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Retrieved from [Link]
-
PubMed. (2022, February 8). Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts. Retrieved from [Link]
-
J-GLOBAL. (n.d.). (2R,3S)-3-Methoxy-2-butanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene. Retrieved from [Link]
Sources
- 1. Synthesis of methylethers by reaction of alcohols with dimethylcarbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. iris.unive.it [iris.unive.it]
- 7. Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Optimizing catalyst loading for 3-methoxy-3-methylbutan-2-one synthesis
To test for this, increase the stirring rate of your reaction. If you observe a significant increase in the reaction rate, it indicates that you were at least partially limited by mass transfer. Ensuring vigorous agitation is crucial to guarantee that the observed reaction rate is a true reflection of the catalyst's activity and not just how fast the reactants can reach it. [14]
References
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
National Center for Biotechnology Information. (2015, March 24). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. [Link]
-
YouTube. (2018, December 31). ether synthesis through acid-catalysis. [Link]
-
ResearchGate. (2014, November 27). Catalytic Synthesis of Glycerol tert-Butyl Ethers as Fuel Additives from the Biodiesel By-Product Glycerol. [Link]
-
ResearchGate. (2016, August 10). (PDF) Heterogeneous catalysis for fine chemicals production. [Link]
-
ACS Publications. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega. [Link]
-
ACS Publications. (2018, October 8). Heterogeneous Esterification from α-Hydroxy Ketone and Alcohols through a Tandem Oxidation Process over a Hydrotalcite-Supported Bimetallic Catalyst. [Link]
-
Chemistry LibreTexts. (2020, February 24). 18.2: Preparing Ethers. [Link]
-
Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Arkivoc. Amberlyst-15 in organic synthesis. [Link]
-
RSC Publishing. (2011, June 1). Examples of heterogeneous catalytic processes for fine chemistry. [Link]
-
Jetir.Org. (2024, March). Study the etherification reaction from tert-butyl alcohol and ethanol catalyzed by Amberlyt – 15. [Link]
-
Vietnam Journal of Science and Technology. (2024, June 30). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. [Link]
-
Annual Reviews. (2013, June 11). Design of Heterogeneous Catalysts for Fuels and Chemicals Processing: An Overview. [Link]
-
ACS Publications. (2026, January 20). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins | Organic Letters. [Link]
-
Royal Society of Chemistry. (2021, December 10). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. [Link]
-
PubChem. 3-Methoxy-3-methylbutan-2-ol | C6H14O2 | CID 316745. [Link]
-
JournalsPub. (2024, September 21). Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. [Link]
-
ACS Publications. Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. [Link]
-
MDPI. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]
-
MDPI. Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. [Link]
-
MDPI. Special Issue : Heterogeneous Catalysis for Fine Chemicals: Development of Sustainable Chemical Processes. [Link]
-
Taylor & Francis. (2016, August 23). Full article: Formylation and acetylation of alcohols using Amberlyst-15® as a recyclable heterogeneous catalyst. [Link]
-
YouTube. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. [Link]
-
Research Collection. (2023, March 29). Toward in silico Catalyst Optimization. [Link]
-
MDPI. (2018, November 8). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. [Link]
-
ResearchGate. Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. [Link]
-
ResearchGate. (2010, August 6). ChemInform Abstract: Novel Synthetic Routes of 3-Methoxypropanal from Glycerol. [Link]
Technical Support Center: Navigating Workup Challenges with 3-methoxy-3-methylbutan-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methoxy-3-methylbutan-2-one. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the workup of reactions involving this versatile ketone. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Introduction to the Challenges
This compound is a unique molecule that combines the functionality of a ketone and a tertiary ether. This dual nature, while synthetically useful, can introduce specific complexities during reaction workup and purification. Its polarity and the potential for ether cleavage under certain conditions are primary sources of difficulty. This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical understanding and practical, step-by-step protocols.
Troubleshooting Guide
Issue 1: Poor Extraction Efficiency and Product Loss into the Aqueous Layer
Q1: I'm losing a significant amount of my product, which contains the this compound moiety, into the aqueous layer during extractive workup. How can I improve my extraction efficiency?
A1: The Cause: The combination of the ketone and ether functionalities in this compound imparts a significant degree of polarity to the molecule and its derivatives. This can lead to appreciable water solubility, causing your product to partition into the aqueous phase during extraction.
Troubleshooting Protocol:
-
Solvent Selection:
-
Avoid highly polar extraction solvents like ethyl acetate if you are experiencing significant product loss.
-
Opt for less polar solvents such as dichloromethane (DCM) or a mixture of hexanes and ethyl acetate (e.g., 4:1 or 9:1 ratio) to minimize the solubility of your product in the aqueous layer.
-
-
"Salting Out" Technique:
-
Multiple Extractions:
-
Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering compounds with moderate water solubility.
-
-
Back-Extraction:
-
If you suspect significant product loss to the initial aqueous layers, combine all aqueous washes and perform a "back-extraction" with a fresh portion of your organic solvent to recover any dissolved product.
-
Issue 2: Emulsion Formation During Extraction
Q2: I'm consistently getting a persistent emulsion at the interface of my organic and aqueous layers, making phase separation nearly impossible. What is causing this and how can I break the emulsion?
A2: The Cause: Emulsions are colloidal suspensions of one liquid in another and are often stabilized by surfactants or fine particulate matter at the liquid-liquid interface. The amphiphilic nature of molecules like this compound and its derivatives can sometimes contribute to the stabilization of emulsions, especially if the reaction mixture contains fine solids or has been shaken too vigorously.
Troubleshooting Protocol:
-
Gentle Inversion:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the partitioning of the solute without creating a stable emulsion.
-
-
Breaking the Emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the two phases.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period (e.g., 30 minutes to a few hours) can lead to the separation of the layers.
-
Issue 3: Suspected Cleavage of the Methoxy Group
Q3: I'm observing the formation of a more polar byproduct, which I suspect is the corresponding tertiary alcohol from the cleavage of the methoxy group. How can I prevent this side reaction during workup?
A3: The Cause: Tertiary ethers are susceptible to cleavage under strong acidic conditions.[2][3] The workup procedure, especially if it involves a strong acid wash (e.g., HCl), can lead to the protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a halide ion) or elimination, resulting in the formation of the tertiary alcohol.[2][3]
Troubleshooting Protocol:
-
Avoid Strong Acids:
-
If an acidic wash is necessary to remove basic impurities, use a milder acidic solution, such as a saturated solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like citric acid.
-
Always perform acidic washes at low temperatures (e.g., in an ice bath) to minimize the rate of the cleavage reaction.
-
-
Neutralization Strategy:
-
Instead of a strong acid wash, consider using a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to neutralize any acidic reagents from the reaction. Ensure to add the basic solution slowly to control any gas evolution.
-
-
pH Monitoring:
-
When performing any aqueous wash, it is good practice to check the pH of the aqueous layer after separation to ensure it is within a safe range for your product's stability.[1]
-
Stability Data for a Related Compound (3-methoxy-3-methyl-1-butanol):
| pH Condition | Temperature | Duration | Stability |
| 4.0 (Phthalate buffer) | 50°C | 4 weeks | Stable[4] |
| 10.0 (Carbonate buffer) | 50°C | 4 weeks | Stable[4] |
This data on a related alcohol suggests that the methoxy group is stable under moderately acidic and basic conditions, but caution should still be exercised with strong acids.
Frequently Asked Questions (FAQs)
Q4: My final product containing the this compound core is difficult to purify by column chromatography. What are some tips for improving separation?
A4: The polarity of your compound can indeed make chromatography challenging. Here are some suggestions:
-
Solvent System Selection: Start with a less polar eluent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. A shallow gradient can often provide better separation for polar compounds.
-
Alternative Adsorbents: If you are using silica gel, which is acidic, consider using neutral alumina. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide a better separation.
Q5: I need to remove unreacted this compound from my reaction mixture. Is there an efficient way to do this during workup?
A5: Yes, you can utilize a bisulfite workup. This compound is a sterically unhindered methyl ketone, which should react with sodium bisulfite to form a water-soluble adduct.[5][6]
Protocol for Bisulfite Wash:
-
Dissolve your crude reaction mixture in a suitable organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite.
-
Shake the mixture vigorously to promote the formation of the bisulfite adduct.
-
Separate the layers. The unreacted ketone will be in the aqueous layer as the adduct.
-
Wash the organic layer with water and then brine to remove any residual bisulfite.
Q6: Is there a risk of peroxide formation with this compound, and should I take any special precautions?
A6: While ethers are known to form explosive peroxides upon storage, especially when exposed to air and light, ethers that lack a hydrogen atom on the carbon adjacent to the ether oxygen are generally considered to be less prone to peroxide formation.[7] However, it is always good practice to be cautious.
Precautions:
-
Store this compound in a tightly sealed, airtight container, away from light.
-
If you are distilling a solution containing this compound, never distill to dryness, as this can concentrate any peroxides that may have formed.[7]
-
If you suspect the presence of peroxides, you can test for them using commercially available peroxide test strips.
Visualizing the Workup Workflow
Below is a generalized workflow for the workup of a reaction involving this compound, highlighting key decision points.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Improving yield in the methylation of acetoin to 3-methoxy-3-methylbutan-2-one
Welcome to the technical support center for the synthesis of 3-methoxy-3-methylbutan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the methylation of acetoin. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to enhance your reaction yields and ensure the purity of your final product.
Introduction: The Challenge of Methylating a Tertiary Alcohol
The methylation of acetoin (3-hydroxybutan-2-one) to produce this compound is a deceptively challenging transformation. The reaction involves the O-methylation of a tertiary alcohol, a process that is often plagued by competing side reactions, most notably elimination. Achieving high yields requires a careful selection of reagents and precise control over reaction conditions. This guide synthesizes field-proven insights and literature-backed protocols to address the common pitfalls encountered during this synthesis.
Core Reaction Pathway
The primary transformation involves the substitution of the hydrogen atom of the tertiary hydroxyl group in acetoin with a methyl group.
Caption: Overall schematic of acetoin methylation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to directly address the most common issues encountered in the laboratory when performing this synthesis.
Q1: My reaction yield is consistently low or negligible. What are the primary factors I should investigate?
Low yield is the most frequent complaint in this synthesis. The cause is almost always multifactorial, stemming from an imbalance between the desired SN2 reaction and competing side pathways.
A1: Key Areas for Investigation:
-
Inappropriate Reagent Selection: The choice of methylating agent and base is paramount. Traditional, highly reactive methylating agents like methyl iodide or dimethyl sulfate can favor elimination, especially with a sterically hindered tertiary substrate. A greener and often more effective alternative is Dimethyl Carbonate (DMC), which, when paired with an acid catalyst, can produce high yields.[1][2]
-
Suboptimal Reaction Conditions: High temperatures are often necessary, especially when using less reactive agents like DMC. A reported high-yield procedure specifies heating to 160°C in a sealed high-pressure reactor for 2 hours.[1] Insufficient heating can lead to an incomplete reaction, while excessive temperatures or prolonged reaction times can promote byproduct formation.
-
Presence of Water: This reaction is highly sensitive to moisture. Water will react with strong bases and can hydrolyze some methylating agents, reducing their effective concentration. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents if the protocol calls for them.
-
Dominance of Side Reactions: For tertiary alcohols, the Williamson ether synthesis (an SN2 reaction) is in direct competition with the E2 elimination reaction.[3] Additionally, the presence of an enolizable ketone functionality in acetoin opens the door for C-methylation at the alpha-carbon.
Q2: I'm observing significant byproducts in my crude reaction mixture. What are these impurities?
Identifying byproducts is the first step toward mitigating their formation.
A2: Common Byproducts and Their Origins:
-
Elimination Product (3-methylbut-3-en-2-one): This is often the major byproduct. It is formed when the base, instead of deprotonating the hydroxyl group, abstracts a proton from an adjacent carbon, leading to the formation of a double bond. This is a classic issue with SN2 reactions on tertiary substrates.[3]
-
C-Methylation Product (3-hydroxy-3-methylpentan-2-one): The ketone in acetoin can be deprotonated at the alpha-carbon to form an enolate, which can then be methylated on that carbon.
-
Unreacted Acetoin: Indicates an incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.
-
Methanol: When using Dimethyl Carbonate (DMC) as the methylating agent, methanol is a benign byproduct of the reaction.[1]
Caption: Competing reaction pathways in the methylation of acetoin.
Q3: Which combination of methylating agent, catalyst, and conditions should I use for the highest yield?
For this specific transformation, a modern, sustainable approach has proven highly effective, significantly outperforming many traditional methods.
A3: Recommended High-Yield Conditions:
A sustainable, one-step, solvent-free synthesis has been reported to achieve an 85% isolated yield.[1] This method avoids the highly toxic reagents common in classical methylation protocols.
| Parameter | Recommended | Rationale |
| Methylating Agent | Dimethyl Carbonate (DMC) | A non-toxic, biodegradable methylating agent. Its lower reactivity is overcome by the reaction conditions.[1] |
| Substrate | Acetoin | The starting tertiary alcohol. |
| Catalyst | p-Toluenesulfonic acid (PTSA) | An acid catalyst that facilitates the methylation using DMC. |
| Temperature | 160 °C | Provides the necessary activation energy for the reaction to proceed efficiently.[1] |
| Time | 2 hours | Sufficient for the reaction to reach completion under these conditions.[1] |
| Apparatus | Airtight high-pressure reactor | Necessary to contain the pressure generated at 160 °C and prevent the loss of volatile components.[1] |
| Solvent | None (Solvent-free) | Improves the process mass intensity (PMI) and simplifies workup.[1] |
Q4: Can you provide a step-by-step protocol based on this high-yield method?
Certainly. The following protocol is adapted from a peer-reviewed publication and represents a validated method for achieving high yields.[1]
A4: Detailed Experimental Protocol:
Materials:
-
Acetoin (≥95%)
-
Dimethyl Carbonate (DMC, 99%)
-
p-Toluenesulfonic acid monohydrate (PTSA, 98.5%)
-
Airtight high-pressure reactor with magnetic stirring capability
-
Magnetic hot plate
-
Ice bath
-
Rotary evaporator
-
Vigreux distillation column and distillation apparatus
Procedure:
-
Reactor Charging: In an airtight high-pressure reactor, combine acetoin, a molar excess of dimethyl carbonate, and a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Reaction: Seal the reactor and place it on a magnetic hot plate. Heat the mixture to 160 °C while stirring for 2 hours.
-
Quenching: After 2 hours, immediately cool the reactor in an ice bath to rapidly stop the reaction.
-
Byproduct Removal: Vent the reactor safely. The primary volatile byproduct is methanol. Remove the methanol from the crude reaction mixture via rotary evaporation.
-
Filtration: Filter the remaining crude mixture to remove the catalyst and any non-soluble impurities.
-
Purification: Purify the filtrate using a Vigreux distillation column. The product, 3-methoxybutan-2-one, is a colorless liquid.[1] An isolated yield of 85% with 99% purity (by GC) has been reported using this method.[1]
Q5: My reaction is not proceeding to completion. What should I check first?
An incomplete reaction points to a limiting factor in the experimental setup.
A5: Troubleshooting Stalled Reactions - A Workflow:
Caption: Decision workflow for troubleshooting a stalled reaction.
References
-
Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(61), 39412–39419. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Electrophilic Methylation. [Link]
-
Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
Sources
Technical Support Center: Managing Peroxide Formation in 3-Methoxy-3-Methylbutan-2-one
Welcome to the technical support center for the safe and effective use of 3-methoxy-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the potential for peroxide formation in this solvent. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity of your experiments and the safety of your laboratory.
Introduction to Peroxide Formation
Many common organic solvents can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2] This process, known as autoxidation, is a free-radical chain reaction that is often initiated by light, heat, or the presence of contaminants.[2][3][4] While this compound has been evaluated to have a low potential for peroxide formation, it is crucial to remain vigilant, as its molecular structure contains functional groups that can be susceptible to this process under certain conditions.[5]
Peroxides are hazardous because they can be sensitive to heat, friction, or mechanical shock, leading to violent decomposition or explosion.[6] The risk is particularly high when peroxide-forming solvents are concentrated, such as during distillation or rotary evaporation, as the less volatile peroxides can accumulate to dangerous levels.[2][7]
Frequently Asked Questions (FAQs)
Q1: Why is this compound a potential peroxide former?
A1: this compound possesses both an ether linkage and a ketone functional group. Ethers are well-known for their propensity to form peroxides at the alpha-carbon position.[6][8] The tertiary hydrogens on the carbon atom adjacent to the methoxy group could also be susceptible to abstraction in a free-radical process, initiating autoxidation.
Q2: What factors accelerate peroxide formation?
A2: Several factors can increase the rate of peroxide formation:
-
Exposure to Air: Oxygen is a necessary reactant in the autoxidation process.[2][4]
-
Exposure to Light: UV light can provide the energy to initiate the free-radical chain reaction.[1][4]
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including peroxide formation.[1][4]
-
Presence of Contaminants: Metal ions and other impurities can act as catalysts.[2][7]
Q3: How can I safely store this compound to minimize peroxide formation?
A3: Proper storage is the first line of defense against peroxide formation.
-
Use Original Containers: Whenever possible, store the solvent in its original, opaque container.[3]
-
Maintain a Cool, Dark Environment: Store in a cool, dark place away from direct sunlight and heat sources.[1][3][9]
-
Ensure a Tight Seal: Keep the container tightly sealed to minimize exposure to atmospheric oxygen.[1][6] Consider using a nitrogen or argon blanket for long-term storage of opened containers.[7][9]
-
Label with Dates: Clearly label the container with the date it was received and the date it was first opened.[6]
Q4: How often should I test my this compound for peroxides?
A4: For a solvent with low peroxide-forming potential, a testing schedule should be established based on usage and storage conditions. A general guideline is to test opened containers every 6-12 months.[1] However, it is imperative to test before each use if the solvent is to be concentrated (e.g., distillation or rotary evaporation).[6][7]
Q5: What are the signs of dangerous peroxide levels?
A5: Visual inspection is a critical first step. If you observe any of the following, do not attempt to open or move the container and contact your institution's Environmental Health & Safety (EHS) department immediately:[6]
-
Crystalline solids around the cap or within the liquid.
-
An oily, viscous layer in the solvent.
-
A cloudy appearance.
Troubleshooting Guides
Guide 1: Peroxide Detection in this compound
This guide provides two common methods for the qualitative and semi-quantitative detection of peroxides.
Commercial test strips are a convenient and rapid method for peroxide detection.[1]
Experimental Protocol:
-
Always follow the manufacturer's specific instructions for the test strips you are using, as procedures can vary.[10]
-
Dip the test strip into the this compound for the time specified by the manufacturer.
-
For some test strips designed for aqueous solutions, it may be necessary to allow the solvent to evaporate from the strip and then apply a drop of deionized water to the test pad.[10]
-
Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).
This colorimetric method provides a qualitative indication of the presence of peroxides.
Experimental Protocol:
-
Prepare a fresh 10% aqueous solution of potassium iodide.
-
In a clean, dry test tube, add 1 mL of the 10% KI solution to 10 mL of the this compound to be tested.
-
Stopper the test tube and shake vigorously for one minute.
-
Observe the color of the aqueous layer. A yellow to brown color indicates the presence of peroxides.[11][12]
Data Interpretation:
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 ppm | Reasonably Safe | Suitable for most laboratory procedures.[13] |
| 3 - 30 ppm | Moderate Hazard | Avoid concentration. Consider disposal if not for immediate use.[13][14] |
| > 30 ppm | Serious Hazard | DO NOT USE. Treat as hazardous waste for disposal.[13][14] |
Diagram of Peroxide Detection Workflow
Caption: Workflow for the safe detection of peroxides.
Guide 2: Removal of Peroxides from this compound
Should your solvent test positive for unacceptable levels of peroxides, the following methods can be used for their removal. Always perform these procedures in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
This method is effective for water-insoluble solvents and works by reducing the peroxides.[13][15]
Experimental Protocol:
-
Prepare a saturated solution of ferrous sulfate (FeSO₄) by dissolving approximately 60 g of FeSO₄·7H₂O in 110 mL of water, then carefully add 6 mL of concentrated sulfuric acid.[12][13]
-
In a separatory funnel, shake the this compound with an equal volume of the freshly prepared ferrous sulfate solution.
-
Release the pressure in the funnel frequently.
-
Separate the aqueous layer.
-
Repeat the extraction until a fresh portion of the ferrous sulfate solution no longer shows a positive test for peroxides (using the KI test on the solvent).
-
Wash the solvent with water to remove any residual acid and iron salts.
-
Dry the solvent over an appropriate drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
Passing the solvent through a column of activated alumina is a convenient method for peroxide removal.[7][13][16]
Experimental Protocol:
-
Pack a chromatography column with activated alumina (basic or neutral). A general rule is to use approximately 100 g of alumina for every 100 mL of solvent.[12]
-
Gently pour the this compound onto the top of the column and allow it to percolate through.
-
Collect the purified solvent.
-
Test the collected solvent for the presence of peroxides to ensure their complete removal.
-
Important: This method removes any added inhibitors (like BHT). The purified solvent should be used immediately or stored under an inert atmosphere and re-tested frequently.[7][12] The alumina used for purification should be treated as hazardous waste as it will contain concentrated peroxides.[12][13]
Diagram of Peroxide Removal Logic
Caption: Decision-making process for peroxide removal.
References
-
Peroxide Forming Chemicals. (n.d.). Environmental Health & Safety (EHS). Retrieved January 27, 2026, from [Link]
-
Safe Handling of Peroxide-Formers (PFs). (2017, July 14). Environment, Health & Safety, University of California, Berkeley. Retrieved January 27, 2026, from [Link]
-
Peroxide Forming Solvents. (n.d.). Health and Safety Service, Loughborough University. Retrieved January 27, 2026, from [Link]
-
Routine for peroxide forming chemicals. (2022, February 20). Medarbetarwebben, Stockholm University. Retrieved January 27, 2026, from [Link]
-
Peroxide Forming Organic Solvents. (n.d.). Standard Operating Procedure. Retrieved January 27, 2026, from [Link]
-
Peroxide Formation. (n.d.). Department of Chemistry and Biochemistry, University of Maryland. Retrieved January 27, 2026, from [Link]
-
Peroxide Forming Chemicals. (n.d.). University of Louisville. Retrieved January 27, 2026, from [Link]
-
Safety and Handling of Organic Peroxides. (n.d.). American Chemistry Council. Retrieved January 27, 2026, from [Link]
-
How Peroxides Form in Common Reagents. (2022, May 27). That Chemist [YouTube Channel]. Retrieved January 27, 2026, from [Link]
-
Safe Handling of Peroxide Forming Chemicals. (2007, January 1). University of Pittsburgh. Retrieved January 27, 2026, from [Link]
-
Peroxide-Forming Chemicals. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved January 27, 2026, from [Link]
-
Guideline Handling and Removing Peroxides. (2014, February 2). Safety & Risk Services, The University of British Columbia. Retrieved January 27, 2026, from [Link]
-
Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Green Chemistry, 23(24), 9969-9976. Retrieved January 27, 2026, from [Link]
-
Testing for the Presence of Peroxides. (n.d.). WikiEducator. Retrieved January 27, 2026, from [Link]
-
Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. (2023, October 31). SorbentChina. Retrieved January 27, 2026, from [Link]
-
Peroxide Removal from Organic Solvent Tetrahydrofuran. (n.d.). Sorbchem India. Retrieved January 27, 2026, from [Link]
-
Safely testing organic solvents for peroxides. (n.d.). Environmental Health and Safety, The University of Iowa. Retrieved January 27, 2026, from [Link]
-
Peroxide Forming Compounds Reference Guide. (n.d.). Mississippi State University. Retrieved January 27, 2026, from [Link]
-
Ethers and peroxide forming compounds. (n.d.). Western Sydney University. Retrieved January 27, 2026, from [Link]
Sources
- 1. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 2. louisville.edu [louisville.edu]
- 3. Routine for peroxide forming chemicals - Medarbetarwebben [medarbetare.su.se]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Safely testing organic solvents for peroxides | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. wikieducator.org [wikieducator.org]
- 12. westernsydney.edu.au [westernsydney.edu.au]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. activatedaluminaballs.com [activatedaluminaballs.com]
- 15. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 16. column-chromatography.com [column-chromatography.com]
Technical Support Center: Troubleshooting Low Conversion in Reactions Using 3-methoxy-3-methylbutan-2-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-methoxy-3-methylbutan-2-one. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists and provide in-depth, field-tested insights into overcoming common challenges with this unique ketone. This resource is structured as a series of questions and answers, addressing the specific issues you are likely to encounter, with a focus on the underlying chemical principles that govern reaction success.
The core challenge in working with this compound stems from its structure: a ketone flanked by a sterically demanding tertiary carbon bearing a methoxy group. This unique arrangement can significantly hinder the approach of nucleophiles and influence the acidity of the α-protons on the methyl side, leading to unexpected side reactions or low conversion rates. This guide will help you diagnose and solve these issues systematically.
Part 1: Frequently Asked Questions & Preliminary Checks
This section addresses the essential first steps to take when a reaction is underperforming. Often, low conversion is not due to a complex mechanistic failure but to fundamental issues with reagents or conditions.
Q1: My reaction with this compound has stalled or shows low conversion. What are the universal first steps I should take?
A1: Before investigating complex mechanistic issues, it's crucial to validate the foundational parameters of your experiment. Low conversion is frequently traced back to one of four key areas: reagent quality, stoichiometry, reaction conditions, or starting material purity.
The Causality: A chemical reaction is a precisely controlled system. Any deviation in the quality or quantity of its components, or the environment in which they interact, can dramatically affect the outcome. For instance, a seemingly minor amount of water can quench an entire equivalent of an organometallic reagent, while an inaccurate temperature reading can shift the reaction from the kinetic to the thermodynamic product, or simply halt it altogether.
Here is a systematic checklist to diagnose the issue:
Initial Troubleshooting Checklist
| Parameter | Check | Rationale & Common Pitfalls |
| Reagent Quality | Verify the age and storage conditions of all reagents, especially organometallics, bases, and anhydrous solvents. | Organometallic reagents (e.g., Grignard, organolithiums) are highly sensitive to air and moisture. Solvents stored over molecular sieves can become inactive if the sieves are saturated. |
| Stoichiometry | Double-check all calculations for mass, volume, and molar equivalents. | Simple calculation errors are a common source of failure. Ensure the limiting reagent is correctly identified. |
| Reaction Conditions | Calibrate thermometers and ensure efficient stirring. Confirm an inert atmosphere (N₂ or Ar) if required. | Inefficient stirring can create local "hot spots" or concentration gradients. A poor inert atmosphere will destroy sensitive reagents. |
| Starting Material | Assess the purity of your this compound. | Impurities can inhibit catalysts, react with reagents, or generate misleading analytical signals. (See Q2 for details). |
This diagnostic process can be visualized as a decision tree:
Caption: Initial troubleshooting workflow for low conversion.
Q2: How can I confirm the purity of my this compound starting material and what are common impurities?
A2: The purity of your starting material is paramount. Given its structure, potential impurities could include residual starting materials from its synthesis or degradation products. The most common synthesis involves the methoxylation of an alcohol or alkene, so residual alcohol is a likely contaminant.
The Causality: An alcohol impurity, such as 3-hydroxy-3-methylbutan-2-one or 3-methoxy-3-methylbutan-2-ol[1], possesses an active proton that will irreversibly consume basic or nucleophilic reagents like Grignards or LDA. This leads to a direct reduction in the effective concentration of your reagent and, consequently, low conversion.
Protocol for Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile impurities.
-
Method: Dissolve a small sample in a suitable solvent (e.g., dichloromethane or ether) and inject it onto a GC-MS system.
-
Expected Result: A major peak corresponding to the mass of your ketone (m/z = 116.16)[2]. Look for minor peaks and identify them by their mass spectra. Pay close attention to masses corresponding to potential hydroxy-containing impurities.
-
-
¹H NMR Spectroscopy: Provides a clear picture of the structural integrity and can quantify impurities if a standard is used.
-
Method: Dissolve the sample in CDCl₃.
-
Expected Result: Look for the characteristic peaks of this compound. The absence of a broad singlet between 1-5 ppm is a good indicator that no significant alcohol impurity is present.
-
-
Karl Fischer Titration: Specifically quantifies water content.
-
Method: Use a Karl Fischer titrator to determine the ppm-level water content.
-
Expected Result: For moisture-sensitive reactions, the water content should be <50 ppm.
-
If impurities are detected, purification by distillation is recommended.[3]
Part 2: Troubleshooting Specific Reaction Classes
If the preliminary checks do not resolve the issue, the problem likely lies in the specific reactivity of this compound in your chosen transformation.
Nucleophilic Addition (e.g., Grignard, Organolithium)
Q3: I'm attempting a Grignard (or organolithium) reaction, but I'm recovering most of my starting ketone. Why is the conversion so low?
A3: This is a classic problem when working with sterically hindered ketones. The low conversion is almost certainly due to a combination of two competing factors: steric hindrance at the carbonyl carbon and enolization of the ketone.
The Causality (Expertise & Experience):
-
Steric Hindrance: The tertiary carbon adjacent to the carbonyl creates a crowded environment, physically blocking the approach of bulky nucleophiles like Grignard reagents.
-
Enolization: Organometallic reagents are not only strong nucleophiles but also strong bases. If the nucleophilic attack is slow due to steric hindrance, the reagent can instead act as a base and abstract an α-proton from the acetyl group (the CH₃ on the other side of the carbonyl). This forms an enolate, which is unreactive toward further nucleophilic attack. The starting ketone is then regenerated upon aqueous workup, leading to the illusion that no reaction occurred.
Caption: Competing pathways for Grignard reagents with hindered ketones.
Trustworthy Diagnostic & Corrective Protocols:
-
Use a Less Hindered Nucleophile (If Possible): Methylmagnesium bromide is more likely to add successfully than tert-butylmagnesium bromide.
-
Employ Cerium(III) Chloride (Luche Reduction Conditions): This is a highly effective method for promoting nucleophilic addition over enolization. CeCl₃ is a hard Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity without significantly increasing the basicity of the organometallic reagent.
Protocol: CeCl₃-Mediated Grignard Addition
-
Dry anhydrous CeCl₃ (1.2 eq.) under high vacuum with gentle heating (140-150 °C) for 4 hours in the reaction flask.
-
Cool the flask to room temperature and place it under an inert atmosphere (Argon).
-
Add anhydrous THF and stir vigorously for 2-4 hours until a fine, milky suspension forms.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add your Grignard or organolithium reagent (1.1 eq.) dropwise and stir for 30-60 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction stir at -78 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully at -78 °C with saturated aqueous NH₄Cl.
-
Wittig Olefination
Q4: My Wittig reaction with this compound is not working. I'm using a standard phosphorus ylide. What is the issue?
A4: The Wittig reaction is notoriously sensitive to steric hindrance at the carbonyl carbon.[4] The significant bulk around the carbonyl of this compound is likely preventing the formation of the key oxaphosphetane intermediate, thus halting the reaction.
The Causality: The mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon, followed by cyclization to a four-membered oxaphosphetane ring. This cyclization step is sterically demanding. The tertiary carbon of your ketone severely disfavors this transition state, making the reaction extremely slow or preventing it altogether.
Corrective Protocols:
For sterically hindered ketones, the standard Wittig reaction is often not the best choice. Consider alternative olefination methods that are more tolerant of steric bulk.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the superior choice for hindered ketones, especially for forming E-alkenes. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than phosphorus ylides.
Protocol: HWE Olefination
-
Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) to a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere.
-
Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back down to 0 °C or lower (-78 °C for sensitive substrates).
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor by TLC or GC-MS.
-
Quench with saturated aqueous NH₄Cl and proceed with extraction.
-
-
Tebbe or Petasis Olefination: For methylenation (C=O to C=CH₂), these titanium-based reagents are excellent for hindered ketones where the Wittig reaction fails. They are less basic and operate through a different, more favorable mechanism.
Reactions Under Acidic Conditions
Q5: I'm running an acid-catalyzed reaction (e.g., acetal formation, Fischer esterification with a carboxyl group elsewhere) and getting a complex mixture of products with low yield of the desired compound. What's happening?
A5: The methoxy group in this compound is essentially one half of a ketal. Under acidic conditions, it is susceptible to hydrolysis or elimination, leading to undesired side products.
The Causality: Protonation of the methoxy oxygen by an acid catalyst can turn it into a good leaving group (methanol). The resulting tertiary carbocation is stabilized and can undergo two primary reactions:
-
Hydrolysis: If water is present, it can attack the carbocation, leading to the formation of 3-hydroxy-3-methylbutan-2-one.
-
Elimination: A proton can be lost from an adjacent carbon, leading to the formation of an α,β-unsaturated ketone (e.g., 3-methylbut-3-en-2-one).
Caption: Potential side reactions under acidic conditions.
Corrective Protocols:
-
Use Anhydrous Conditions: If your desired reaction requires acid, ensure all reagents and solvents are scrupulously dry to prevent hydrolysis. Use of a Dean-Stark apparatus can be effective for removing water formed in situ.
-
Employ Milder Lewis Acids: Instead of strong Brønsted acids (like H₂SO₄ or TsOH), consider using milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) that can coordinate to the carbonyl of interest without aggressively protonating the methoxy group.
-
Protecting Group Strategy: If the ketone itself is not the reactive site, consider protecting it as a more robust acetal (e.g., a 1,3-dioxolane using ethylene glycol) before proceeding with reactions on other parts of the molecule. Standard acetals are stable to base but can be removed with acid.[5]
References
-
Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37508, 2-Butanone, 3-methoxy-3-methyl-. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link] cGRmfDEwMzYwZGYwZDEyYjQxNmFlY2Q2YjI4YjZkYjE4ZWIzMmE4YjM3Y2U1N2Y4YjVjMmQzZTIyY2YyYmE1ZjY0YmI
-
Chudolavka. (2020). MMB (3-Methoxy-3-Methyl-1-Butanol) Safety Data Sheet. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]
- Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
Al-Naiema, I. M., & Lakin, M. J. (2015). Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol. International Journal of Chemical Kinetics, 47(8), 519-527. Retrieved from [Link]
-
Moreno, A., et al. (2022). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics, 22(11), 7429-7447. Retrieved from [Link]
-
Jin, S., et al. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11, 39412-39419. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316745, 3-Methoxy-3-methylbutan-2-ol. Retrieved from [Link]
-
Rihko, L. K., et al. (1996). Reaction Equilibria in the Synthesis of 2-Methoxy-2-methylbutane and 2-Ethoxy-2-methylbutane in the Liquid Phase. Journal of Chemical & Engineering Data, 41(4), 814-817. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methoxy-3-methyl-2-butanone. Retrieved from [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Impurity Detection in 3-Methoxy-3-Methylbutan-2-One
Welcome to the technical support center for the analysis of 3-methoxy-3-methylbutan-2-one. This guide is designed for researchers, quality control analysts, and drug development professionals. Here, we provide field-proven insights, detailed troubleshooting guides, and validated protocols to address the common challenges encountered during the detection and quantification of impurities in this compound. Our approach is rooted in fundamental scientific principles to ensure robust and reliable analytical outcomes.
Section 1: Understanding the Impurity Profile
A critical first step in any impurity analysis is to develop a scientifically sound hypothesis of what potential impurities might be present. This understanding informs method selection, development, and troubleshooting. Impurities are typically categorized as organic, inorganic, or residual solvents, as outlined in the ICH Q3A(R2) guidelines.[1][2] For this compound, organic impurities are of primary concern and can originate from the synthesis process or subsequent degradation.
A known synthetic route to a similar ketone, 3-methoxybutan-2-one, involves the methylation of acetoin (3-hydroxybutan-2-one) using dimethyl carbonate.[3] By analyzing this reaction, we can anticipate the most likely process-related impurities.
Table 1: Potential Organic Impurities in this compound and Their Origins
| Impurity Name | Chemical Structure | Likely Origin | Rationale |
| Acetoin (3-hydroxybutan-2-one) | CH₃-CH(OH)-C(O)-CH₃ | Starting Material | Incomplete reaction during the methylation step. |
| Dimethyl Carbonate | (CH₃O)₂CO | Starting Material | Excess reagent used to drive the reaction to completion. |
| Methanol | CH₃OH | Reagent By-product | A common by-product from reactions involving dimethyl carbonate as a methylating agent. |
| 3-methoxy-3-methylbutan-2-ol | CH₃-CH(OH)-C(OCH₃)(CH₃)₂ | Over-reduction/Side Reaction | Potential impurity if reducing agents are present or if starting materials contain the corresponding alcohol.[4] |
| Isomers (e.g., 4-methoxy-3-methylbutan-2-one) | CH₃-CH(CH₃)-C(O)-CH₂OCH₃ | Isomerization | Acid or base-catalyzed rearrangement during synthesis or storage. |
| Degradation Products | Various | Degradation | Potential for hydrolysis of the ether linkage under strong acidic conditions or oxidation at the ketone. |
Section 2: Analytical Strategy & Workflow
Choosing the correct analytical technique is fundamental. For a volatile, small molecule like this compound, Gas Chromatography (GC) is the preferred method for separation and quantification. High-Performance Liquid Chromatography (HPLC) can also be used, but requires a crucial derivatization step for detection with common UV-Vis detectors.
Caption: General workflow for impurity analysis.
Section 3: FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
General & Method Selection FAQs
Q: Should I use GC or HPLC for analyzing impurities in this compound? A: Gas Chromatography (GC) should be your primary technique. The target molecule and its most likely impurities (unreacted starting materials, methanol) are volatile and thermally stable, making them ideal for GC analysis.[5] GC, especially when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, provides excellent resolution and sensitivity for this application.
HPLC is a viable orthogonal technique but presents a key challenge: this compound lacks a strong UV chromophore, making it invisible to standard HPLC-UV detectors. To overcome this, you must perform a pre-column derivatization, most commonly with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone to form a hydrazone that is highly responsive at ~360 nm.[6][7] This adds complexity and potential for error to the workflow.
Q: How do I prepare my sample for analysis? A:
-
For GC: Sample preparation is straightforward. Accurately weigh your sample and dilute it in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane. A typical starting concentration is 1-10 mg/mL. Ensure the solvent does not co-elute with any impurities of interest.
-
For HPLC: You must perform a chemical derivatization. A general procedure involves mixing your sample with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) and allowing it to react, often with gentle heating (e.g., 40-65°C).[7][8] The reaction mixture is then neutralized and diluted with the mobile phase for injection. It is critical to validate this step for completeness and reproducibility.
Gas Chromatography (GC) Troubleshooting Guide
Caption: Decision tree for common GC troubleshooting scenarios.
Q: My peaks are tailing, especially for more polar impurities like acetoin. What is the cause? A: Peak tailing is typically caused by unwanted interactions between your analytes and "active sites" within the GC system.
-
Causality: Polar compounds containing hydroxyl (-OH) or carbonyl (C=O) groups can form hydrogen bonds with silanol groups on the surface of glass inlet liners or the fused silica column itself. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Solutions:
-
Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Over time, even deactivated liners can become active due to sample residue buildup. Replace the liner regularly.
-
Column Trimming: Non-volatile residues from your sample matrix can accumulate at the head of the column, creating active sites. Trim 10-20 cm from the inlet side of the column.
-
Column Choice: For analyses with particularly challenging polar compounds, consider using a column with a wax stationary phase (polyethylene glycol) which is more polar and can provide better peak shapes for these analytes.
-
Q: I'm observing "ghost peaks"—peaks that appear in my blank solvent injections. What is their source? A: Ghost peaks are a clear sign of contamination. The key is to systematically isolate the source.
-
Causality & Solutions:
-
Injector Carryover: This is the most common cause. High-boiling or "sticky" components from a previous, more concentrated sample can remain in the injector and slowly elute in subsequent runs. Action: Clean the inlet, including the liner and metal surfaces. Run multiple, consecutive solvent blanks to see if the ghost peak intensity decreases.
-
Septum Bleed: The septum can shed silicone particles or volatile compounds if it is old, overtightened, or exposed to a temperature above its rating. Action: Replace the septum with a high-quality, low-bleed version appropriate for your inlet temperature.
-
Contaminated Carrier Gas or Solvent: Impurities in your carrier gas or the solvent used for sample dilution can become concentrated on the column, especially at low initial oven temperatures. Action: Ensure high-purity gas with appropriate traps (moisture, oxygen, hydrocarbon) is used. Verify the purity of your solvent by injecting a fresh batch from a new bottle.
-
Q: My retention times are shifting from one run to the next. Why? A: Stable retention times are critical for reliable identification. Drifting retention times almost always point to an issue with the carrier gas flow rate or the oven temperature.
-
Causality & Solutions:
-
System Leaks: A small leak at the inlet fitting, septum, or column connection will cause a drop in the column head pressure and, consequently, a decrease in the flow rate, leading to longer retention times. Action: Perform a thorough leak check of the system using an electronic leak detector. Pay close attention to the fittings that are changed most often.
-
Flow Control: If you are not using electronic pressure control (EPC), changes in ambient temperature can affect gas viscosity and flow rates. Action: Verify your column flow rate manually at the detector outlet. If the problem persists, there may be an issue with the gas regulator or the instrument's flow controller.
-
Column Aging: Over hundreds of injections, the stationary phase of the column can degrade or become contaminated, which can lead to subtle but consistent shifts in retention time. Action: This is a normal process. If the shifts are severe and resolution is lost, the column may need to be replaced.
-
HPLC with DNPH Derivatization Troubleshooting Guide
Q: My derivatization reaction seems to be giving low or inconsistent yields. What should I check? A: The DNPH derivatization is a nucleophilic addition-elimination reaction that is sensitive to several factors.
-
Causality & Solutions:
-
Incorrect pH: The reaction is acid-catalyzed. The pH of the reaction mixture must be acidic (typically pH 2-4) to protonate the carbonyl oxygen, making the carbon more electrophilic for attack by the DNPH.[9] If the pH is too high, the reaction will be slow or incomplete. If it's too low, the DNPH itself, being a weak base, can become fully protonated and non-nucleophilic. Action: Measure and adjust the pH of your sample/reagent mixture before heating.
-
Reagent Degradation: DNPH solutions can degrade over time, especially when exposed to light. Action: Prepare fresh DNPH reagent frequently and store it in an amber bottle in the dark.
-
Insufficient Reaction Time/Temperature: The reaction is not instantaneous. Action: Ensure you are allowing sufficient time and temperature as specified in your validated method (e.g., 60 minutes at 65°C).[7] Optimize these parameters if you suspect incomplete derivatization.
-
Q: My chromatogram is very complex, with large peaks from the DNPH reagent itself. How do I deal with this? A: This is a common characteristic of this method. The DNPH reagent itself will be present in large excess and can produce multiple peaks (syn/anti isomers).
-
Causality & Solutions:
-
Excess Reagent: A large excess of DNPH is required to drive the reaction to completion. This excess reagent will absorb strongly at the detection wavelength.
-
Chromatographic Separation: The primary solution is to develop a robust HPLC method that provides baseline separation between the peaks for the excess DNPH reagent, any impurities in the reagent (like formaldehyde-DNPH or acetaldehyde-DNPH), and your target analyte derivatives.[9] Action: Use a high-resolution C18 column and a gradient elution profile, typically starting with a higher aqueous mobile phase content and ramping up the organic content (e.g., acetonitrile/water gradient), to elute the more polar reagent peaks early and retain the analyte derivatives longer.
-
Section 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your method development. They should be further optimized and validated for your specific instrumentation and sample matrix.
Protocol 1: GC-MS Method for Impurity Profiling
This method is designed for the simultaneous identification and quantification of volatile impurities.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector (GC-MS).
-
Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with methanol. Mix thoroughly.
-
GC-MS Conditions:
Table 2: Recommended Starting Parameters for GC-MS Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 (can be adjusted for sensitivity) | Prevents column overload from the main component. |
| Injection Vol. | 1.0 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for most 0.25 mm ID columns. |
| Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, general-purpose column for volatiles. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolving power. |
| Oven Program | ||
| Initial Temp | 40 °C, hold for 5 min | Allows for separation of very volatile components like methanol. |
| Ramp Rate | 10 °C/min to 280 °C | A good general-purpose ramp for a wide range of volatilities. |
| Final Temp | 280 °C, hold for 5 min | Ensures all higher-boiling components are eluted from the column. |
| MS System | ||
| Ion Source Temp | 230 °C | Standard temperature for EI source. |
| Quadrupole Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 35 - 350 amu | Covers the expected mass range of impurities and the parent compound. |
-
Data Analysis: Integrate all peaks. Identify the main component and any impurities. Use the MS library (e.g., NIST) to tentatively identify unknown impurity peaks based on their mass spectra.
Protocol 2: HPLC-UV Method via DNPH Derivatization
This method is an alternative for quantification, particularly if a GC is not available.
-
Reagent Preparation: Prepare a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile. Just before use, add sulfuric acid to this solution to a concentration of ~0.5%. Handle with care.
-
Derivatization Procedure: a. Prepare a sample solution of ~10 mg/mL this compound in acetonitrile. b. In a sealed vial, mix 1.0 mL of the DNPH reagent with 0.1 mL of your sample solution. c. Heat the vial at 60 °C for 30 minutes. d. Allow the vial to cool to room temperature. e. Dilute the reacted solution 10-fold with a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
Table 3: Recommended Starting Parameters for HPLC-UV Analysis
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18 Reverse-Phase (e.g., Zorbax, Luna) | Standard for reverse-phase chromatography. |
| Dimensions | 150 mm x 4.6 mm ID, 3.5 µm particle size | Good balance of efficiency and backpressure. |
| Column Temp | 35 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Mobile Phase | ||
| A | Water | |
| B | Acetonitrile | |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-20 min: 90% to 50% B20-25 min: 50% B (re-equilibration) | Separates polar reagent peaks from less polar derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | ||
| Type | Diode Array (DAD) or UV-Vis | |
| Wavelength | 360 nm | The λmax for most DNPH derivatives.[7] |
-
Data Analysis: Identify the peak corresponding to the this compound-DNPH derivative based on retention time comparison with a derivatized standard. Quantify impurities against a qualified reference standard.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
PubChem. (n.d.). 3-Methoxy-3-methylbutan-2-ol. National Center for Biotechnology Information. [Link]
- Google Patents. (2017).
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Books. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?. [Link]
-
Görög, S. (2006). The importance and challenges of impurity profiling in modern pharmaceutical analysis. Trends in Analytical Chemistry, 25(8), 755-757. [Link]
-
ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
National Institutes of Health. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 13(4), 1466–1477. [Link]
-
ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Lat. Am. J. Pharm, 38(4), 803-9. [Link]
-
ResearchGate. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. [Link]
-
International Journal of Pharmaceutical Investigation. (2018). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
-
Royal Society of Chemistry. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11, 39412-39419. [Link]
-
OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. [Link]
-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. [Link]
Sources
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- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 3-Methoxy-3-methylbutan-2-ol | C6H14O2 | CID 316745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. agilent.com [agilent.com]
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- 8. unitedchem.com [unitedchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the Challenges of 3-methoxy-3-methylbutan-2-one and Water Azeotropes: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Understanding the Challenge: The Ketone-Water Azeotrope
3-methoxy-3-methylbutan-2-one, a valuable solvent and synthetic intermediate, can form a minimum-boiling azeotrope with water. This phenomenon occurs when the vapor phase has the same composition as the liquid phase, making separation by conventional fractional distillation impossible.[1] Effectively breaking this azeotrope is critical for obtaining a pure, anhydrous product.
While specific experimental values for the boiling point and composition of the this compound/water azeotrope are not published, we can draw parallels from similar ketone-water systems, such as methyl ethyl ketone (MEK) and water. The MEK-water azeotrope at atmospheric pressure contains approximately 87.5% MEK and 12.5% water, boiling at a lower temperature than either pure component.[2] It is reasonable to anticipate a similar behavior for this compound.
For a theoretical estimation of the azeotropic behavior of this compound and water, group contribution methods like the UNIFAC model can be employed.[3][4] These models use the molecular structures of the components to predict their vapor-liquid equilibrium and can provide a valuable starting point for experimental design.[5]
Troubleshooting Guide: Common Issues in Azeotropic Distillation of Ketone-Water Mixtures
This section addresses specific problems you may encounter during the azeotropic distillation of this compound and water, with solutions grounded in established chemical engineering principles.
Issue 1: Incomplete Water Removal, Persistent Azeotrope in Distillate
-
Causality: You are likely operating at or near the azeotropic point where the relative volatility of water to the ketone is 1. Simple distillation will not achieve further separation.
-
Troubleshooting Steps:
-
Confirm Azeotropic Behavior: Monitor the boiling point of your distillation. A constant, lower-than-expected boiling point for both components is a strong indicator of an azeotrope.
-
Introduce an Entrainer (Azeotropic Distillation): The addition of a third component, an "entrainer," can form a new, lower-boiling ternary azeotrope with one or both of the original components.[6] For ketone-water systems, a non-polar solvent like toluene or cyclohexane is often effective.
-
Mechanism: The entrainer forms a heterogeneous azeotrope with water. Upon condensation, this azeotrope separates into two liquid phases: an organic phase (rich in the entrainer) and an aqueous phase. The organic phase can be returned to the distillation column, while the water is removed.
-
-
Consider Extractive Distillation: This method involves adding a high-boiling, non-volatile solvent to the mixture.[7] The solvent alters the activity coefficients of the original components, increasing their relative volatility and allowing for separation.[8][9]
-
Solvent Selection: For ketone-water systems, a polar solvent like ethylene glycol can be effective.[2] The solvent is introduced near the top of the distillation column and is recovered from the bottom for reuse.
-
-
Issue 2: Low Yield of Purified Ketone
-
Causality: This can be due to several factors, including the formation of stable emulsions during phase separation (in the case of using an entrainer), or co-distillation of the ketone with the azeotrope.
-
Troubleshooting Steps:
-
Optimize Entrainer-to-Feed Ratio: An incorrect ratio can lead to either incomplete water removal or excessive loss of the ketone in the distillate. This often requires empirical optimization.
-
Improve Phase Separation: If using an entrainer that forms a heterogeneous azeotrope, ensure your decanter design allows for sufficient residence time for clear phase separation. The addition of a small amount of a salt (salting out) to the decanter can sometimes aid in breaking emulsions.[10]
-
Pressure-Swing Distillation: This technique is particularly useful for pressure-sensitive azeotropes.[11][12] The principle relies on the fact that the azeotropic composition changes with pressure.[6]
-
Workflow: The process typically involves two distillation columns operating at different pressures. The distillate from the first column, which is at the azeotropic composition for that pressure, is fed to the second column operating at a different pressure. The change in pressure shifts the azeotropic composition, allowing for the separation of one of the components. The bottoms of the second column can then be recycled back to the first.
-
-
Issue 3: Contamination of the Final Product with the Entrainer or Solvent
-
Causality: Improper selection of the entrainer or solvent, or inefficient recovery in the distillation process.
-
Troubleshooting Steps:
-
Entrainer/Solvent Selection: Choose an entrainer or solvent with a boiling point significantly different from your ketone to facilitate its removal in a subsequent distillation step.
-
Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates to achieve a clean separation of the ketone from the entrainer or solvent.
-
Post-Distillation Purification: A final "polishing" distillation of the recovered ketone may be necessary to remove trace amounts of the entrainer or solvent.
-
Frequently Asked Questions (FAQs)
Q1: How can I predict if this compound and water will form an azeotrope?
A1: While experimental data is the most reliable source, you can use predictive models like UNIFAC (UNIQUAC Functional-group Activity Coefficients).[13][14] These models estimate the activity coefficients of the components in a mixture based on their functional groups. A significant deviation from Raoult's Law, as predicted by these models, suggests the likelihood of azeotrope formation.[3]
Q2: What is the difference between azeotropic and extractive distillation?
A2: In azeotropic distillation , an entrainer is added to form a new, lower-boiling azeotrope (often heterogeneous) that is more easily separated. In extractive distillation , a high-boiling solvent is used to alter the relative volatility of the components in the original azeotrope, allowing for their separation without forming a new azeotrope.[7]
Q3: Is pressure-swing distillation a viable option for the this compound/water azeotrope?
A3: Pressure-swing distillation is effective for azeotropes whose composition is sensitive to changes in pressure.[11][12] While specific data for this ketone is unavailable, many ketone-water azeotropes exhibit this property.[2] A feasibility study involving vapor-liquid equilibrium measurements at different pressures would be necessary to confirm its applicability.
Q4: Are there any non-distillation methods to break this azeotrope?
A4: Yes, several methods can be considered, especially at a laboratory scale:
-
Drying Agents: For removing small amounts of water from the nearly pure ketone, desiccants like anhydrous magnesium sulfate or molecular sieves can be effective.
-
Liquid-Liquid Extraction: If the ketone has limited solubility in water, it may be possible to extract it into an immiscible organic solvent.[15]
-
Salting Out: The addition of a salt, such as sodium chloride, can increase the relative volatility of the ketone, potentially breaking the azeotrope or making the separation by distillation easier.[10]
Key Physicochemical Data
| Property | This compound | Water |
| Molecular Formula | C₆H₁₂O₂ | H₂O |
| Molecular Weight | 116.16 g/mol [16] | 18.02 g/mol |
| Boiling Point (at 1 atm) | ~173-175 °C (for the related butanol)[17] | 100 °C |
| Solubility in Water | Expected to be partially soluble | Miscible with the ketone |
Experimental Protocols
Protocol 1: Breaking the Azeotrope with an Entrainer (Dean-Stark Apparatus)
This protocol is suitable for laboratory-scale separation.
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, a distillation column, a condenser, and a collection trap.
-
Charging the Flask: Charge the round-bottom flask with the this compound/water mixture and an appropriate entrainer (e.g., toluene) in a suitable ratio (e.g., 1:1 by volume to the ketone/water mixture). Add boiling chips.
-
Heating: Heat the mixture to reflux.
-
Azeotropic Distillation: The ternary azeotrope of toluene, water, and the ketone will distill.
-
Phase Separation: In the Dean-Stark trap, the condensed vapor will separate into two phases. The denser aqueous phase will collect at the bottom of the trap, while the less dense organic phase (rich in toluene) will overflow and return to the distillation flask.
-
Water Removal: Periodically drain the collected water from the trap.
-
Completion: The reaction is complete when no more water collects in the trap.
-
Purification: After cooling, the remaining mixture in the flask will consist of the ketone and the entrainer. These can be separated by fractional distillation.
Protocol 2: Pressure-Swing Distillation Workflow
This is a conceptual workflow for industrial-scale separation.
Caption: Pressure-Swing Distillation Workflow
Logical Relationships in Troubleshooting
Caption: Troubleshooting Logic for Azeotropic Distillation
References
-
2-Butanone, 3-methoxy-3-methyl-. PubChem. [Link]
- Manojkumar, M.S., & Sivaprakash, B. (2018). VLE Prediction of Azeotropic Systems using UNIQUAC and UNIFAC Models and Experimental Validation using Othmer VLE Still. Research Journal of Applied Sciences, 13(3), 216-224.
- Extraction of ketones. (1949).
- Method for separating azeotropic mixture of ethyl methyl ketone and water through variable-pressure rectification. (2010).
-
Azeotropic distillation. Wikipedia. [Link]
-
3-METHOXY-3-METHYL-2-BUTANONE. PubChem. [Link]
-
A Theoretical Study on MEK-Water Separation by Azeotropic Distillation. Semantic Scholar. [Link]
-
Simulation and Optimization Study on the Pressure Swing Distillation of Methyl ethyl ketone-Water System. ResearchGate. [Link]
-
Two component phase equilibria for the 3-methoxy-3-methyl-1-butanol and 1-methoxy-2-methyl-2-propanol in supercritical carbon dioxide. ResearchGate. [Link]
-
Prediction of Homogeneous Azeotropes by the UNIFAC Method for Binary Refrigerant Mixtures. ResearchGate. [Link]
-
Extractive distillation: An advanced separation technique. Processing Magazine. [Link]
-
Overview of Pressure-Swing Distillation Process for Separation of Azeotropic Mixture. FAMT. [Link]
-
Using the UNIFAC program. SCM. [Link]
- Dehydration of methyl ethyl ketone by azeotropic distillation under superatmosphericpressure.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
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salt-added method for breaking azeotrope of binary ipa-water system: using aspen plus. CORE. [Link]
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The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture. ACS Omega. [Link]
-
3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. OECD Existing Chemicals Database. [Link]
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Efficient separation of methyl ethyl ketone and water azeotrope using hydrophobic amino acid ester ionic liquids. ResearchGate. [Link]
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A new pressure-swing-distillation process for separating homogeneous azeotropic mixtures. Industrial & Engineering Chemistry Research. [Link]
-
Fractional Distillation of Non-ideal Mixtures (Azeotropes). Chemistry LibreTexts. [Link]
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Activity Models. Clapeyron.jl. [Link]
- Purification of ketones by distillation.
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What are the methods used to separate azeotropic mixture by distillation? Quora. [Link]
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Chemical Engineering: Is it possible to separate MEK from a mixture of IPA and water? Quora. [Link]
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Triple Column Pressure-Swing Distillation for Ternary Mixture of Methyl Ethyl Ketone /Isopropanol /Ethanol. Aidic. [Link]
-
Simulation and Optimization of Pressure-Swing Distillation System for High Purity Acetonitrile. Atlantis Press. [Link]
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3-METHOXY-3-METHYL-1-BUTANOL. Ataman Kimya. [Link]
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Vapor–Liquid Equilibrium in Binary and Ternary Azeotropic Solutions Acetonitrile-Ethanol-Water with the. PSE Community.org. [Link]
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CBSE EXAMINATION PAPER-2025. [Link]
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Azeotropic distillation. Wikipedia. [Link]
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1-Methoxy-3-methylbutan-2-one. MySkinRecipes. [Link]
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Validation & Comparative
The Emerging Role of 3-Methoxy-3-Methylbutan-2-one as a Versatile Solvent for Polar and Nonpolar Reactants: A Comparative Guide
In the continuous pursuit of greener, safer, and more efficient chemical processes, the choice of solvent is paramount. This guide provides a comprehensive technical overview of 3-methoxy-3-methylbutan-2-one, a promising bio-based solvent, and evaluates its efficacy for a range of chemical transformations involving both polar and nonpolar reactants. We will delve into its performance characteristics, comparing it with traditional solvents and providing the necessary experimental data and protocols to support its adoption in research and development laboratories.
Introduction to this compound: A Modern Solvent Solution
This compound, a ketone with the chemical formula C₆H₁₂O₂, is emerging as a viable and sustainable alternative to conventional halogenated solvents.[1][2][3][4] Its molecular structure, featuring both a ketone and an ether functional group, imparts a unique solvency profile, enabling it to effectively dissolve a broad spectrum of solutes. This dual-character makes it a compelling candidate for reactions where both polar and nonpolar species are present.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Flammable liquid |
| IUPAC Name | This compound |
Data sourced from PubChem.[1]
Beyond its performance, this compound offers significant environmental and safety advantages. It has been shown to have a low potential for peroxide formation and has returned negative results in the Ames mutagenicity test, indicating a favorable safety profile compared to many traditional solvents.[2][3][4]
Comparative Performance Analysis: Efficacy in Catalytic Reactions
To empirically assess the efficacy of this compound, we will examine its performance in a well-established chemical transformation and compare it directly with a conventional solvent, dichloromethane (DCM). The Friedel-Crafts acylation, a cornerstone of C-C bond formation, serves as an excellent model system due to its sensitivity to solvent effects.
Head-to-Head: Friedel-Crafts Acylation
In a study by Jin et al., the performance of 3-methoxybutan-2-one (referred to as MO in the study) was directly compared to dichloromethane in the Friedel-Crafts acylation of anisole with acetic anhydride, catalyzed by iron(III) chloride.[2][4]
Table 1: Comparative Yields of Friedel-Crafts Acylation
| Solvent | Product Yield (%) |
| 3-Methoxybutan-2-one | 79% |
| Dichloromethane (DCM) | 77% |
The data clearly demonstrates that this compound is not only a viable alternative to DCM in this reaction but can also lead to a modest improvement in product yield.[2][4] This suggests that the solvent is capable of effectively solvating the reactants and the catalytic species to facilitate the desired chemical transformation.
Broader Applicability: N-Alkylation Reactions
The utility of this compound extends to other important reaction classes, such as N-alkylation. The same study successfully employed this solvent for N-alkylation reactions, further highlighting its versatility.[2][3][4]
Understanding the Mechanism of Solvency: A Deeper Dive
The effectiveness of a solvent is intrinsically linked to its ability to solvate reactants, intermediates, and transition states. To rationalize the performance of this compound, we can examine its solvatochromic and solubility parameters.
Kamlet-Taft and Hansen Solubility Parameters
Studies have characterized 3-methoxybutan-2-one using Kamlet-Taft solvatochromic parameters and Hansen solubility parameters, which provide quantitative measures of its polarity, polarizability, and hydrogen bonding capabilities.[2][3][4] These parameters reveal that its solvency properties are remarkably similar to those of chlorinated solvents, providing a theoretical basis for its successful substitution of DCM in practical applications.[2][3][4]
The Hansen Solubility Parameters (HSP) are particularly insightful as they deconstruct the total cohesive energy of a solvent into three components:
-
δD (Dispersion): Arising from atomic-level induced dipoles.
-
δP (Polar): Originating from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Accounting for electron exchange, including proton donation and acceptance.
The similarity in the HSP profiles of this compound and DCM explains its ability to create a similar reaction environment, thus leading to comparable or even improved reaction outcomes.
Experimental Protocols
For researchers wishing to validate these findings, the following experimental protocols are provided as a guide.
General Procedure for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts Acylation Experiment.
Step-by-Step Protocol:
-
To a solution of anisole (1 equivalent) and acetic anhydride (1.2 equivalents) in this compound (or dichloromethane) at 0 °C, add iron(III) chloride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for the designated reaction time.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxyacetophenone.
Conclusion and Future Outlook
This compound presents a compelling case as a high-performance, sustainable solvent for a variety of chemical applications. Its ability to effectively solvate both polar and nonpolar reactants, coupled with a favorable safety and environmental profile, positions it as a strong contender to replace hazardous chlorinated solvents in both academic and industrial settings. The experimental evidence demonstrates that in key transformations like Friedel-Crafts acylation, it can perform on par with, or even exceed, the efficacy of traditional solvents like dichloromethane. As the chemical industry continues to embrace the principles of green chemistry, the adoption of such innovative and responsible solvent technologies will be crucial for a sustainable future.
References
-
This compound | C6H12O2 | CID 37508. PubChem. [Link]
-
Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Green Chemistry, 23(24), 9782-9790. [Link]
-
3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. White Rose Research Online. [Link]
-
3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Europe PMC. [Link]
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- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
